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  • Product: 3-Methyl-1-(2-nitrophenyl)piperazine hydrochloride
  • CAS: 299425-74-4

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to 3-Methyl-1-(2-nitrophenyl)piperazine Hydrochloride: Synthesis, Characterization, and Applications

Foreword The piperazine scaffold is a cornerstone in modern medicinal chemistry, recognized for its prevalence in a multitude of FDA-approved drugs.[1][2] Its unique physicochemical properties often impart favorable phar...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

The piperazine scaffold is a cornerstone in modern medicinal chemistry, recognized for its prevalence in a multitude of FDA-approved drugs.[1][2] Its unique physicochemical properties often impart favorable pharmacokinetic profiles, including enhanced aqueous solubility and oral bioavailability. The strategic functionalization of the piperazine ring allows for the precise orientation of pharmacophoric elements, making it an invaluable building block in drug design. This guide provides an in-depth technical overview of a specific, yet important derivative, 3-Methyl-1-(2-nitrophenyl)piperazine hydrochloride. This compound serves as a crucial intermediate for the synthesis of more complex molecules, particularly in the development of novel therapeutics targeting the central nervous system and infectious diseases.[3][4][5] This document is intended for researchers, chemists, and drug development professionals, offering a detailed exploration of its synthesis, analytical characterization, and potential applications.

Compound Identification and Physicochemical Properties

3-Methyl-1-(2-nitrophenyl)piperazine hydrochloride is the salt form of the parent compound, 3-Methyl-1-(2-nitrophenyl)piperazine. The introduction of the hydrochloride salt is a common strategy in pharmaceutical development to improve the stability and solubility of the free base.

Identifier Value Source
IUPAC Name 3-Methyl-1-(2-nitrophenyl)piperazine hydrochlorideN/A
CAS Number (Free Base) 398470-53-6PubChem[6]
Molecular Formula (Free Base) C₁₁H₁₅N₃O₂PubChem[6]
Molecular Weight (Free Base) 221.26 g/mol PubChem[6]
Molecular Formula (HCl Salt) C₁₁H₁₆ClN₃O₂N/A
Molecular Weight (HCl Salt) 257.72 g/mol Sigma-Aldrich
Canonical SMILES (Free Base) CC1CN(CCN1)C2=CC=CC=C2[O-]PubChem[6]
InChI Key (Free Base) JLCKZYKOWUVIPC-UHFFFAOYSA-NPubChem[6]

Synthesis and Purification

The synthesis of 3-Methyl-1-(2-nitrophenyl)piperazine hydrochloride is typically achieved through a two-step process: a nucleophilic aromatic substitution (SₙAr) reaction to form the free base, followed by salt formation.

Synthetic Workflow

The primary synthetic route involves the N-arylation of 2-methylpiperazine with an activated aryl halide, such as 1-fluoro-2-nitrobenzene or 1-chloro-2-nitrobenzene.[7] The electron-withdrawing nitro group in the ortho position activates the aromatic ring towards nucleophilic attack by the secondary amine of the piperazine.

G cluster_0 Step 1: N-Arylation (SₙAr) cluster_1 Step 2: Salt Formation A 2-Methylpiperazine C 3-Methyl-1-(2-nitrophenyl)piperazine (Free Base) A->C Nucleophilic Attack B 1-Fluoro-2-nitrobenzene B->C Leaving Group Departure D Free Base in Diethyl Ether C->D Purification & Dissolution F 3-Methyl-1-(2-nitrophenyl)piperazine HCl (Precipitate) D->F E HCl in Diethyl Ether E->F

Caption: Synthetic workflow for 3-Methyl-1-(2-nitrophenyl)piperazine HCl.

Experimental Protocol: Synthesis of the Free Base

This protocol describes the synthesis of the free base via a nucleophilic aromatic substitution reaction.

Materials:

  • 2-Methylpiperazine

  • 1-Fluoro-2-nitrobenzene

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of 2-methylpiperazine (1.1 equivalents) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.5 equivalents).

  • Add 1-fluoro-2-nitrobenzene (1.0 equivalent) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to yield a crude residue.

  • Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford pure 3-Methyl-1-(2-nitrophenyl)piperazine as a yellow oil or solid.

Experimental Protocol: Hydrochloride Salt Formation

Materials:

  • Purified 3-Methyl-1-(2-nitrophenyl)piperazine (free base)

  • Diethyl ether (Et₂O), anhydrous

  • 2M HCl in diethyl ether

Procedure:

  • Dissolve the purified free base in a minimal amount of anhydrous diethyl ether.

  • Cool the solution in an ice bath.

  • Slowly add a 2M solution of HCl in diethyl ether (1.1 equivalents) dropwise with stirring.

  • A precipitate should form upon addition of the HCl solution.

  • Continue stirring in the ice bath for 30 minutes.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the solid with a small amount of cold, anhydrous diethyl ether.

  • Dry the solid under vacuum to yield 3-Methyl-1-(2-nitrophenyl)piperazine hydrochloride as a crystalline solid.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for structural elucidation.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the nitrophenyl ring, the methyl group, and the non-equivalent protons of the piperazine ring. The chemical shifts will be influenced by the electron-withdrawing nitro group and the protonation state of the piperazine nitrogens.

  • ¹³C NMR: The carbon NMR spectrum will display distinct resonances for each unique carbon atom in the molecule, providing further structural confirmation.[1]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For the free base, the expected [M+H]⁺ ion would be at m/z 222.12.[6]

High-Performance Liquid Chromatography (HPLC)

HPLC is employed to assess the purity of the final compound. Due to the presence of the nitrophenyl chromophore, UV detection is a suitable method.

HPLC Parameter Typical Condition
Column C18 reverse-phase, 250 x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Trifluoroacetic acid in WaterB: 0.1% Trifluoroacetic acid in Acetonitrile
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm and 340 nm
Column Temperature 35°C

This is a representative method; optimization may be required.[8]

Gas Chromatography (GC)

For analysis of the free base or related volatile impurities, GC can be a valuable tool.[9]

GC Parameter Typical Condition
Column 5% phenyl/95% methyl silicone, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium
Oven Program 100°C (1 min), ramp to 280°C at 15°C/min, hold for 5 min
Injector Temperature 250°C
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)

Derivatization may be necessary for certain piperazine compounds to improve volatility and peak shape.[8][10]

Applications in Research and Drug Development

While 3-Methyl-1-(2-nitrophenyl)piperazine hydrochloride is primarily a synthetic intermediate, its structural motifs are relevant to several areas of pharmacology.

Precursor for Active Pharmaceutical Ingredients (APIs)

The primary application of this compound is as a building block. The nitro group can be readily reduced to an amine, which can then be further functionalized. This allows for the synthesis of a diverse library of compounds for screening in drug discovery programs.[1]

G A 3-Methyl-1-(2-nitrophenyl)piperazine B Reduction (e.g., H₂, Pd/C) A->B C 3-Methyl-1-(2-aminophenyl)piperazine B->C D Further Functionalization (Amide coupling, etc.) C->D E Diverse Library of Bioactive Compounds D->E

Caption: Functionalization pathway for drug discovery.

Relevance of the Nitrophenylpiperazine Scaffold

Derivatives of nitrophenylpiperazine have been investigated for a range of biological activities. Studies have shown that compounds containing this scaffold can exhibit antimicrobial and antifungal properties.[3][4][11] Additionally, the broader class of N-phenylpiperazines is known to interact with various receptors in the central nervous system, including serotonin and dopamine receptors, making them relevant for the development of antipsychotic and antidepressant medications.[5][12]

Safety and Handling

Hazard Classification: Irritant.

Precautionary Measures:

  • Handle in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, rinse immediately with plenty of water.

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this compound.

References

  • Analytical CHEMISTRY. (n.d.). GC determination of substituted piperazines in pharmaceutical drug substances. Retrieved from [Link]

  • Jampilek, J., et al. (2019). Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal Pathogens. Current Pharmaceutical Design, 25(30), 3248-3262. doi:10.2174/1389203720666190913114041
  • A Review on Analytical Methods for Piperazine Determination. (2018). ResearchGate. Retrieved from [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Synthesis of 4-nitrophenyl piperazine derivatives 4a–m. (n.d.). ResearchGate. Retrieved from [Link]

  • Antidiabetic and Anti-inflammatory Properties of N-Phenyl Piperazine Derivatives through In Vitro Evaluations and Molecular Docking Studies. (2025). Biomedical and Pharmacology Journal. Retrieved from [Link]

  • 1-(2-Nitrophenyl)Piperazine 98.0%(GC). (n.d.). PureSynth. Retrieved from [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (n.d.). Scholars Central. Retrieved from [Link]

  • 3-methyl-1-(2-nitrophenyl)piperazine. (n.d.). PubChem. Retrieved from [Link]

  • Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal Pathogens. (2025). ResearchGate. Retrieved from [Link]

  • Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. (2021). Semantic Scholar. Retrieved from [Link]

  • SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. (2009). CORE. Retrieved from [Link]

  • Syntheses and crystal structures of three salts of 1-(4-nitrophenyl)piperazine. (2023). IUCr Journals. Retrieved from [Link]

  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. (n.d.). Revue Roumaine de Chimie. Retrieved from [Link]

  • Characterization, synthesis and biological evaluation of naphthalene based piperazines as anti bacterial agents. (n.d.). Der Pharma Chemica. Retrieved from [Link]

  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. (n.d.). ResearchGate. Retrieved from [Link]

  • 1-[(3-Nitrophenyl)(piperidin-1-yl)methyl]piperidine. (n.d.). PMC - NIH. Retrieved from [Link]

  • 4-[ 18 F]Fluorophenylpiperazines by Improved Hartwig-Buchwald N-Arylation of 4-[ 18 F]fluoroiodobenzene, Formed via Hypervalent λ 3 -Iodane Precursors: Application to Build-Up of the Dopamine D 4 Ligand [ 18 F]FAUC 316. (2014). MDPI. Retrieved from [Link]

  • 1-(2-nitrophenyl)piperazine: nmr, raman, ftir and dft studies. (2016). SciSpace. Retrieved from [Link]

  • Synthesis of substituted N-heterocycles by N-arylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. (2025). ResearchGate. Retrieved from [Link]

  • Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. (n.d.). PMC. Retrieved from [Link]

Sources

Exploratory

Chemical structure and properties of 3-Methyl-1-(2-nitrophenyl)piperazine HCl

This guide provides an in-depth technical analysis of 3-Methyl-1-(2-nitrophenyl)piperazine Hydrochloride , a specialized heterocyclic intermediate used primarily in the development of CNS-active pharmaceutical agents.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3-Methyl-1-(2-nitrophenyl)piperazine Hydrochloride , a specialized heterocyclic intermediate used primarily in the development of CNS-active pharmaceutical agents.[1]

Structural Analysis, Synthesis, and Pharmacological Utility[1]

Executive Summary

3-Methyl-1-(2-nitrophenyl)piperazine HCl is a "privileged scaffold" intermediate in medicinal chemistry.[1] It combines the pharmacophoric properties of the arylpiperazine class—known for high affinity to serotonin (5-HT) and dopamine (D) receptors—with a specific substitution pattern (ortho-nitro and 3-methyl) that allows for versatile downstream functionalization.[1]

This compound serves as a critical building block for atypical antipsychotics , antidepressants , and anxiolytics .[1] Its 2-nitro group acts as a "masked" amine, enabling the synthesis of tricyclic systems (e.g., dibenzodiazepines) via reductive cyclization.[1]

Chemical Identity & Structural Elucidation[1][2][3][4][5]

The compound consists of a piperazine ring substituted at the N1 position with a 2-nitrophenyl group and at the C3 position with a methyl group, stabilized as a hydrochloride salt.[1]

Property Data
IUPAC Name 3-Methyl-1-(2-nitrophenyl)piperazine hydrochloride
Common Name 1-(2-Nitrophenyl)-3-methylpiperazine HCl
CAS Number (Base) 398470-53-6
CAS Number (HCl) Not widely listed; often referenced as salt of 398470-53-6
Molecular Formula C₁₁H₁₅N₃O₂[1][2][3] · HCl
Molecular Weight 257.72 g/mol (Salt) / 221.26 g/mol (Base)
SMILES CC1CN(CCN1)C2=CC=CC=C2[O-].Cl
Appearance Yellow to orange crystalline powder
Solubility Soluble in DMSO, Methanol, Water (moderate)
Structural Significance[1][2][5][7]
  • 3-Methyl Group: Introduces chirality (if resolved) and steric bulk, which can enhance metabolic stability and selectivity for specific receptor subtypes (e.g., distinguishing between 5-HT2A and D2).[1]

  • 2-Nitro Group: An electron-withdrawing group that deactivates the phenyl ring but serves as a crucial handle for further synthesis (reduction to aniline).[1]

Synthesis & Manufacturing Pathways

The industrial synthesis relies on Nucleophilic Aromatic Substitution (SₙAr) . The reaction exploits the regioselectivity of 2-methylpiperazine, where the sterically unhindered N4 nitrogen preferentially attacks the activated electrophile.[1]

Reaction Mechanism[1]
  • Activation: The starting material, 1-fluoro-2-nitrobenzene , is activated for nucleophilic attack by the strong electron-withdrawing nitro group at the ortho position.[1][4]

  • Nucleophilic Attack: 2-Methylpiperazine acts as the nucleophile.[1] The nitrogen distal to the methyl group (N4) is less sterically hindered and more nucleophilic than the nitrogen adjacent to the methyl group (N1).[1]

  • Substitution: The N4 attacks the fluorobenzene, displacing the fluoride ion.[1]

  • Salt Formation: The resulting free base is treated with ethanolic HCl to precipitate the hydrochloride salt.[1]

Synthesis Workflow Diagram

SynthesisPathway Figure 1: Regioselective Synthesis via Nucleophilic Aromatic Substitution (SnAr) SM1 1-Fluoro-2-nitrobenzene (Electrophile) INTER Transition State (Meisenheimer Complex) SM1->INTER S_nAr Conditions K2CO3, DMF, 80°C SM2 2-Methylpiperazine (Nucleophile) SM2->INTER PROD_BASE 3-Methyl-1-(2-nitrophenyl)piperazine (Free Base) INTER->PROD_BASE -HF Regioselective at N4 PROD_SALT Final Product (HCl Salt) PROD_BASE->PROD_SALT + HCl/Ethanol

Figure 1: The synthesis favors the 3-methyl isomer because the attacking nitrogen (N4 of 2-methylpiperazine) becomes N1 in the final product numbering scheme.[1]

Physicochemical Profile

Understanding the physical properties is essential for formulation and assay development.[1]

Parameter Value / Description Implication
pKa (Piperazine N) ~8.5 - 9.0 (Predicted)Basic nitrogen ensures solubility in acidic media (stomach) and forms stable salts.[1]
LogP (Lipophilicity) ~1.7 (Base)Moderate lipophilicity suggests good blood-brain barrier (BBB) permeability, typical for CNS drugs.[1]
Melting Point >200°C (Decomposes)High melting point indicates a stable crystal lattice, favorable for solid dosage forms.[1]
UV/Vis Absorbance λmax ~240 nm, ~380 nmThe nitro group provides a distinct yellow color and UV signature for HPLC detection.[1]

Biological & Pharmacological Context[1][2]

This compound is rarely a final drug but rather a high-value intermediate .[1] Its structural motif is embedded in several blockbuster drug classes.

Precursor to Tricyclic Antipsychotics

The most critical application involves the reduction of the nitro group to an amine.[1] The resulting 1-(2-aminophenyl)-3-methylpiperazine can undergo cyclization with various linkers to form tricyclic structures similar to Olanzapine or Clozapine .[1]

Serotonergic & Dopaminergic Activity

Phenylpiperazines are known as "privileged structures" for G-protein coupled receptors (GPCRs).[1]

  • 5-HT Receptors: The arylpiperazine moiety mimics the indole core of serotonin.[1]

  • Structure-Activity Relationship (SAR): The 3-methyl group restricts the conformational flexibility of the piperazine ring.[1] This constraint often enhances selectivity for 5-HT2C or 5-HT2A receptors over D2 receptors, a desirable profile for reducing extrapyramidal side effects (EPS) in antipsychotics.[1]

Downstream Application Diagram

Applications Figure 2: Downstream Pharmaceutical Applications and Derivatization CORE 3-Methyl-1-(2-nitrophenyl)piperazine HCl STEP1 Nitro Reduction (H2/Pd-C or Fe/HCl) CORE->STEP1 INTERMEDIATE 1-(2-Aminophenyl)-3-methylpiperazine STEP1->INTERMEDIATE PATH_A Cyclization with Thiophene/Benzene derivatives INTERMEDIATE->PATH_A PATH_B Amide Coupling (R-COOH) INTERMEDIATE->PATH_B DRUG_A Tricyclic Antipsychotics (Olanzapine/Clozapine Analogs) PATH_A->DRUG_A DRUG_B Selective 5-HT Ligands (Anxiolytics) PATH_B->DRUG_B

Analytical Characterization Protocols

To ensure the integrity of this intermediate in research or production, the following analytical standards are recommended.

HPLC Method[1]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile.

  • Detection: UV at 254 nm (aromatic ring) and 380 nm (nitro group).[1]

  • Retention Time: The nitro compound will elute later than the reduced amino-derivative due to the electron-withdrawing nature of the nitro group making the ring less basic and slightly more lipophilic in this context.[1]

NMR Validation (¹H NMR in DMSO-d₆)
  • Aromatic Region (7.0 - 8.0 ppm): 4 protons corresponding to the 1,2-disubstituted benzene ring.[1]

  • Piperazine Ring (2.8 - 3.5 ppm): Multiplets corresponding to the 7 protons of the piperazine ring.[1]

  • Methyl Group (1.0 - 1.2 ppm): A distinct doublet (due to coupling with the adjacent CH) integrating to 3 protons.[1]

Handling & Safety (SDS Summary)

Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[1]

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Specific Toxicity: Nitroaromatic compounds can cause methemoglobinemia (reduced oxygen-carrying capacity of blood) upon prolonged exposure.[1]

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). The HCl salt is hygroscopic; protect from moisture.[1]

References

  • PubChem. (n.d.).[3] 3-Methyl-1-(2-nitrophenyl)piperazine.[1][3][5] National Library of Medicine.[1] Retrieved from [Link][1]

  • Organic Chemistry Portal. (2023). Synthesis of Piperazines: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (Various). Structure-Activity Relationships of Arylpiperazines in CNS Drug Design. (General reference for the pharmacophore class).

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Foundational

The Regulatory Status of 3-Methyl-1-(2-nitrophenyl)piperazine: A Technical Guide

An In-depth Analysis for Researchers and Drug Development Professionals This guide provides a comprehensive examination of the legal and regulatory standing of the chemical compound 3-Methyl-1-(2-nitrophenyl)piperazine....

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Analysis for Researchers and Drug Development Professionals

This guide provides a comprehensive examination of the legal and regulatory standing of the chemical compound 3-Methyl-1-(2-nitrophenyl)piperazine. Synthesizing available chemical data, regulatory precedents, and the legal framework governing controlled substances, this document aims to deliver a clear and actionable understanding for professionals in the fields of scientific research and pharmaceutical development.

Executive Summary: Is 3-Methyl-1-(2-nitrophenyl)piperazine a Controlled Substance?

Based on a thorough review of national and international controlled substance schedules, 3-Methyl-1-(2-nitrophenyl)piperazine is not a controlled substance in the United States at the federal level, nor does it appear on the schedules of major international drug control bodies. However, the nuanced legal landscape surrounding novel psychoactive substances necessitates a deeper analysis of its potential classification as a controlled substance analogue, a critical consideration for any entity involved in its synthesis, research, or development.

Current Regulatory Landscape

A comprehensive search of established controlled substance lists confirms the absence of 3-Methyl-1-(2-nitrophenyl)piperazine. Key regulatory bodies and their respective schedules that do not list this compound include:

  • United States Drug Enforcement Administration (DEA): The compound is not listed in Schedules I, II, III, IV, or V of the Controlled Substances Act (CSA).[1][2][3]

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA): The substance is not monitored as a new psychoactive substance within the European Union.[4]

  • United Nations Convention on Psychotropic Substances: The compound is not included in the schedules of this international treaty.

The compound, identified by its CAS Number 398470-53-6, is available from chemical suppliers for research purposes, which is consistent with its status as a non-controlled substance.[5][6]

The Controlled Substance Analogue Analysis

In the United States, the Controlled Substances Analogue Enforcement Act of 1986 allows for the treatment of a substance as a Schedule I controlled substance if it is substantially similar in chemical structure and pharmacological effect to a known Schedule I or II substance.[1] This section dissects the potential for 3-Methyl-1-(2-nitrophenyl)piperazine to be classified as such an analogue.

Structural Similarity to Controlled Phenylpiperazines

The core of this analysis lies in comparing 3-Methyl-1-(2-nitrophenyl)piperazine to its more well-known and, in some cases, controlled relatives, primarily 1-benzylpiperazine (BZP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP).

CompoundLegal Status (U.S. Federal)Key Structural Features
3-Methyl-1-(2-nitrophenyl)piperazine Not ScheduledPhenylpiperazine core, methyl group on piperazine ring, nitro group on phenyl ring
1-Benzylpiperazine (BZP) Schedule IPiperazine ring attached to a benzyl group
1-(3-trifluoromethylphenyl)piperazine (TFMPP) Not Federally Scheduled (formerly temporarily scheduled)Phenylpiperazine core, trifluoromethyl group on phenyl ring

Diagram: Structural Comparison of Phenylpiperazine Derivatives

Caption: Structural relationship between the target compound and key controlled/monitored analogues.

The subject compound shares the core phenylpiperazine structure with TFMPP. The key differences are the substituents on the phenyl and piperazine rings. While BZP is a controlled substance, its structure is less directly analogous as it is a benzylpiperazine. The more relevant comparison is with TFMPP, which, despite its known psychoactive effects, is not currently a federally controlled substance in the United States.[7]

Pharmacological Profile: An Evidence Gap

A critical component of the analogue analysis is the substance's pharmacological effect. There is a significant lack of published scientific literature on the specific pharmacological properties of 3-Methyl-1-(2-nitrophenyl)piperazine.[8] Its activity at key central nervous system receptors is unknown.

However, based on the known pharmacology of related compounds, we can infer potential, though unproven, activity:

  • TFMPP: Primarily a serotonin releasing agent, with some hallucinogenic effects.[7][9]

  • BZP: A central nervous system stimulant, with effects roughly 10% that of d-amphetamine.[4]

  • Other Phenylpiperazines: Many derivatives exhibit activity at serotonin and dopamine receptors.[10]

The presence of the nitro group on the phenyl ring in 3-Methyl-1-(2-nitrophenyl)piperazine significantly alters its electronic and steric properties compared to the trifluoromethyl group in TFMPP. This difference could lead to a substantially different pharmacological profile, potentially reducing or eliminating the psychoactive effects that led to the temporary scheduling of TFMPP. Without empirical data, any assertion of "substantially similar" pharmacological effects to a controlled substance would be speculative.

Diagram: Workflow for Controlled Substance Analogue Assessment

Analogue_Assessment_Workflow substance Is 3-Methyl-1-(2-nitrophenyl)piperazine a controlled substance? is_listed Is it explicitly listed in Schedules I-V? substance->is_listed analogue_act Does the Controlled Substance Analogue Act apply? is_listed->analogue_act Yes not_controlled Not a Controlled Substance is_listed->not_controlled No structural_similarity Is it structurally similar to a Schedule I or II drug? analogue_act->structural_similarity pharma_similarity Does it have similar pharmacological effects? structural_similarity->pharma_similarity Yes structural_similarity->not_controlled No pharma_similarity->not_controlled No potentially_controlled Potentially a Controlled Substance Analogue pharma_similarity->potentially_controlled Yes

Caption: Logical workflow for determining the controlled status of a novel compound in the U.S.

Conclusion for Research and Development

For researchers and drug development professionals, the current regulatory status of 3-Methyl-1-(2-nitrophenyl)piperazine is clear: it is not a scheduled substance. However, the following points must be considered for any future work:

  • Lack of Pharmacological Data: The absence of research into its psychoactive properties is a double-edged sword. While it currently precludes its classification as a controlled substance analogue, any future research demonstrating effects similar to controlled stimulants or hallucinogens could trigger regulatory scrutiny.

  • State-Level Variations: While not federally controlled, it is crucial to monitor state-level controlled substance lists, as some states have broader analogue laws or specifically list compounds that are not federally scheduled.

  • Precedent of TFMPP: The history of TFMPP, which was temporarily scheduled and later unscheduled at the federal level, demonstrates the fluid nature of regulatory oversight for novel psychoactive substances.[7] This precedent suggests that while the bar for permanent scheduling is high, it is not insurmountable if a substance is shown to pose a public health risk.

References

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  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. [Link]

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  • Piperdine and piperazine derivatives which affect the C.N.S.
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  • Piperidine and piperazine derivatives as autotaxin inhibitors.
  • Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. Department of Chemistry Malaysia. [Link]

  • Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. PubMed. [Link]

  • BZP/piperazines drug profile. European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). [Link]

  • 1-[3-(TRIFLUORO-METHYL)-PHENYL]PIPERAZINE (TFMPP). DEA Diversion Control Division. [Link]

  • ortho-Methylphenylpiperazine. Wikipedia. [Link]

  • BZP and TFMPP (L-R). ResearchGate. [Link]

  • Updated Lists of Scheduled Controlled Substances as of 18 April 2023. Dangerous Drugs Board. [Link]

  • 1-(3-Nitrophenyl)piperazine. PubChem. [Link]

  • Piperazine derivatives as antiviral agents with increased therapeutic activity.
  • 21 CFR Part 1308 -- Schedules of Controlled Substances. eCFR. [Link]

Sources

Exploratory

Solubility Dynamics of 3-Methyl-1-(2-nitrophenyl)piperazine HCl: A Comparative Technical Guide

Topic: Solubility Profile of 3-Methyl-1-(2-nitrophenyl)piperazine Hydrochloride: Water vs. Methanol Content Type: Technical Guide / Whitepaper Audience: Pharmaceutical Scientists, Process Chemists, and Pre-formulation Re...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Profile of 3-Methyl-1-(2-nitrophenyl)piperazine Hydrochloride: Water vs. Methanol Content Type: Technical Guide / Whitepaper Audience: Pharmaceutical Scientists, Process Chemists, and Pre-formulation Researchers.

Executive Summary & Chemical Context[1][2][3][4][5][6]

3-Methyl-1-(2-nitrophenyl)piperazine hydrochloride (MNPP-HCl) represents a critical scaffold in medicinal chemistry, often utilized as an intermediate in the synthesis of serotonin receptor ligands or as a specific pharmacophore in antipsychotic drug discovery.

Understanding the solubility differential of MNPP-HCl between Water (highly polar,


) and Methanol  (polar protic, 

) is not merely a data collection exercise; it is the fundamental basis for process optimization. The solubility delta between these two solvents drives three critical workflows:
  • Purification: Efficient recrystallization relies on the temperature-dependent solubility gap in methanol.

  • Bioavailability: Aqueous solubility predicts in vivo dissolution rates.

  • Salt Selection: Verifying the stability of the hydrochloride counter-ion in protic media.

This guide provides a structured approach to characterizing this profile, grounded in the physicochemical behavior of piperazine salts.

Theoretical Framework: Solvation Mechanisms

To predict and interpret the solubility profile of MNPP-HCl, one must analyze the competition between Crystal Lattice Energy and Solvation Enthalpy .

The Solute Structure

MNPP-HCl consists of a hydrophobic domain (the 2-nitrophenyl ring and the methyl group) and a hydrophilic ionic domain (the protonated piperazine nitrogen and chloride anion).

  • The Nitro Group (

    
    ):  Adds polarity but significantly increases lipophilicity compared to a naked phenyl ring. The ortho position (2-nitro) introduces steric strain and potential intramolecular electronic effects that may lower crystal lattice energy compared to para isomers.
    
  • The HCl Salt: The ionic bond dominates the solubility characteristics, rendering the molecule highly water-soluble.

Solvent Interaction Logic
  • Water (The Dissociator): Water acts as a powerful dielectric shield. It readily hydrates the

    
     anion and the piperazinium cation.
    
    • Expectation:Very Soluble (>100 mg/mL). The hydration enthalpy overcomes the lattice energy at ambient temperatures.

  • Methanol (The Amphiphile): Methanol can solvate the organic backbone (phenyl ring) better than water due to its methyl group, but it is less effective at shielding the ionic charges.

    • Expectation:Freely Soluble to Soluble (30–100 mg/mL). Solubility will be lower than in water but significantly higher than in aprotic solvents (e.g., acetone). Methanol often exhibits a steeper solubility-temperature curve for these salts, making it the superior solvent for recrystallization .

Visualization of Solvation Pathways

SolvationMechanism Solid MNPP-HCl Solid (Crystal Lattice) Transition Lattice Disruption Solid->Transition + Energy Energy Thermal Energy (Endothermic) Energy->Transition Water Water Solvation (High Dielectric) Transition->Water Dominant Ionic Interaction MeOH Methanol Solvation (Amphiphilic) Transition->MeOH Mixed Polar/Organic Interaction ResultW Full Dissociation (Hydrated Ions) Water->ResultW High Solubility (Enthalpy Driven) ResultM Partial Ion Pairing (Solvated Complex) MeOH->ResultM Moderate Solubility (Temp Dependent)

Caption: Comparative solvation mechanism showing the divergence between aqueous hydration (ionic dissociation) and methanolic solvation (mixed interaction).

Experimental Protocol: Determination of Solubility Profile

Do not rely on single-point measurements. The following protocol ensures a thermodynamic equilibrium is reached, critical for regulatory filing or process scaling.

The "Shake-Flask" Isothermal Method

This is the gold standard for generating solubility curves (


 vs 

).

Reagents:

  • MNPP-HCl (Purity >98% by HPLC).

  • HPLC Grade Water and Methanol.[1][2][3]

Workflow:

  • Preparation: Add excess MNPP-HCl solid to 10 mL of solvent in a glass vial.

  • Equilibration: Agitate at a fixed temperature (e.g., 25°C, 40°C, 60°C) for 24–48 hours.

    • Critical Control Point: Ensure solid is always present. If all solid dissolves, add more.

  • Filtration: Filter the saturated supernatant through a 0.45 µm PTFE syringe filter (pre-heated to the experiment temperature to prevent precipitation).

  • Dilution: Immediately dilute the filtrate with mobile phase to prevent crashing out.

  • Quantification: Analyze via HPLC-UV.

HPLC Analytical Conditions (Recommended)

Since MNPP-HCl has a nitro-aromatic chromophore, UV detection is robust.

ParameterSetting
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm)
Mobile Phase A: 0.1% TFA in Water / B: Acetonitrile (Gradient 5% B to 95% B)
Wavelength 254 nm (Aromatic) and 280 nm (Nitro group specific)
Flow Rate 1.0 mL/min
Retention Time ~4.5 - 6.0 min (Estimate based on polarity)

Data Analysis & Thermodynamic Interpretation

Once you have the concentration data (


, mole fraction) at different temperatures (

, Kelvin), apply the Modified Apelblat Equation or the Van't Hoff Equation to model the system.
Van't Hoff Analysis

Plot


 vs 

.

  • Slope (

    
    ):  Determines the Enthalpy of Dissolution (
    
    
    
    ).
    • A steeper slope in Methanol (vs. Water) indicates a higher sensitivity to temperature, confirming Methanol as the superior recrystallization solvent.

  • Intercept (

    
    ):  Relates to the Entropy of Dissolution (
    
    
    
    ).
Comparative Data Profile (Reference Values)

While specific batch data must be measured, the following table summarizes the expected profile based on structural analogs (e.g., 1-(2-methoxyphenyl)piperazine HCl) [1, 2].

ParameterWaterMethanolImplication
Solubility (25°C) Very Soluble (>100 mg/mL)Soluble (30–80 mg/mL)Water is preferred for formulation; Methanol for processing.
Temp. Sensitivity ModerateHighCooling a hot Methanol solution yields high recovery crystals.
Crystal Habit Often forms hydratesAnhydrous or SolvatesMethanol recrystallization avoids hydrate formation (critical for stability).
pH Effect Highly pH dependentLess pH dependentIn water, solubility drops drastically if pH > pKa (free base formation).

Process Application: Recrystallization Strategy

The primary utility of determining this difference is to design a purification step.

The "Solvent Swap" Protocol:

  • Dissolution: Dissolve crude MNPP-HCl in hot Methanol (near reflux, ~60°C). The solubility is high, allowing minimal solvent volume.

  • Filtration: Hot filter to remove insoluble mechanical impurities.

  • Nucleation:

    • Method A (Cooling): Slowly cool to 0–5°C. The steep solubility curve in methanol forces the pure salt to crystallize.

    • Method B (Anti-solvent): If yield is low, add a non-polar anti-solvent (e.g., Diethyl Ether or Ethyl Acetate) dropwise.

    • Avoid Water: Do not use water as an anti-solvent for the methanolic solution, as the high aqueous solubility will keep the product in the mother liquor, killing the yield.

Process Flow Diagram

Recrystallization Start Crude MNPP-HCl Step1 Dissolve in Hot MeOH (60°C) Start->Step1 Step2 Hot Filtration (Remove Insolubles) Step1->Step2 Step3 Cooling Crystallization (Ramp to 5°C) Step2->Step3 Supersaturation Step4 Filtration & Wash (Cold MeOH) Step3->Step4 Final Pure MNPP-HCl Crystals Step4->Final

Caption: Optimized recrystallization workflow leveraging the Methanol solubility curve.

References

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2005). Monograph: 1-(2-methoxyphenyl)piperazine (2-MeOPP).[2]Link

    • Relevance: Provides solubility classification for the structural analog 1-(2-methoxyphenyl)
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2833123, 3-methyl-1-(2-nitrophenyl)piperazine.Link

    • Relevance: Verification of chemical structure and lipophilicity d
  • Neerup, R., et al. (2025).[2][4] Thermodynamic modelling of the solubility in piperazine (PZ) promoted aqueous solutions.[4][5][6] DTU Research Database. Link

    • Relevance: Establishes the thermodynamic baseline for piperazine-water interactions and solid-liquid equilibria.
  • Sigma-Aldrich. (n.d.). Product Specification: 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride.[7]Link

    • Relevance: Provides physical property data for the regioisomer, supporting the high melting point and salt characteristics described.

Sources

Foundational

An In-Depth Technical Guide to the Core Differences Between 3-Methyl-1-(2-nitrophenyl)piperazine Free Base and Its Hydrochloride Salt

Abstract: The selection of an appropriate solid-state form of an active pharmaceutical ingredient (API) is a critical decision in drug development, profoundly influencing its physicochemical properties and ultimate thera...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The selection of an appropriate solid-state form of an active pharmaceutical ingredient (API) is a critical decision in drug development, profoundly influencing its physicochemical properties and ultimate therapeutic efficacy. This guide provides a detailed technical examination of the fundamental differences between the free base and hydrochloride (HCl) salt forms of 3-Methyl-1-(2-nitrophenyl)piperazine, a substituted piperazine derivative. We will explore the structural and physicochemical distinctions, present robust analytical methodologies for their characterization, and discuss the practical implications for researchers in a laboratory setting. This document is intended for scientists and professionals in drug development who require a comprehensive understanding of the causality behind salt form selection and characterization.

Part 1: Fundamental Chemical and Physicochemical Differences

The conversion of a free base, particularly an amine-containing compound like 3-Methyl-1-(2-nitrophenyl)piperazine, into a salt form is a common strategy to enhance its properties for pharmaceutical applications.[1] The core difference lies in the protonation of a basic nitrogen atom.

Chemical Structure and Formation

The 3-Methyl-1-(2-nitrophenyl)piperazine molecule contains two nitrogen atoms within its piperazine ring, which are basic due to the presence of lone pairs of electrons.[2] The nitrogen at position 4 is a tertiary amine, while the nitrogen at position 1 is bonded to the nitrophenyl group. The formation of the hydrochloride salt occurs when the free base reacts with hydrochloric acid. One of the basic nitrogen atoms accepts a proton (H⁺) from the acid, forming a positively charged ammonium cation, which then forms an ionic bond with the chloride anion (Cl⁻).[3]

This transformation from a neutral molecule to an ionic salt is the primary driver for the significant changes observed in the compound's physical properties.

G FB 3-Methyl-1-(2-nitrophenyl)piperazine (Free Base) - Neutral Molecule - Lower Water Solubility - More Soluble in Organic Solvents HCL_Salt 3-Methyl-1-(2-nitrophenyl)piperazine HCl - Ionic Salt - Higher Water Solubility - Lower Organic Solvent Solubility FB->HCL_Salt + HCl (Protonation) HCL_Salt->FB + Base (e.g., NaOH) (Deprotonation)

Caption: Conversion between the free base and hydrochloride salt forms.

Solubility

Perhaps the most significant and frequently sought-after change upon salt formation is the enhancement of aqueous solubility.[1]

  • Free Base: As a neutral organic molecule with a significant hydrocarbon structure, the free base form of 3-Methyl-1-(2-nitrophenyl)piperazine is expected to have low solubility in water and higher solubility in organic solvents.[4]

  • Hydrochloride Salt: The ionic nature of the HCl salt dramatically increases its polarity. This allows for favorable interactions with polar water molecules, leading to a substantial increase in aqueous solubility.[5] This property is critical for drug delivery, as higher solubility often correlates with better absorption and bioavailability.[1]

The solubility of both forms is pH-dependent. At acidic pH, the salt form is favored and solubility is high. As the pH increases, the salt can convert back to the less soluble free base, potentially causing precipitation if the concentration is above the intrinsic solubility of the free base.[6] The pH at which the free base and salt are in equilibrium is known as the pHmax.[7]

Stability and Hygroscopicity
  • Stability: Amine salts are generally more thermally stable and have higher melting points than their corresponding free bases.[3] The strong ionic forces in the crystal lattice of the salt require more energy to overcome. However, salt forms can be susceptible to disproportionation, where the salt reverts to the free base, especially in the presence of moisture or alkaline excipients.[8]

  • Hygroscopicity: This refers to a substance's tendency to absorb moisture from the atmosphere.[9] Due to their polar and ionic nature, hydrochloride salts often exhibit more pronounced hygroscopicity compared to the less polar free base.[10] Excessive moisture uptake can negatively impact the material's physical properties, chemical stability, and processability during manufacturing.[9][11] Therefore, a thorough evaluation of hygroscopicity is essential during form selection.

Melting Point and Crystallinity

The physical state—crystalline or amorphous—profoundly affects a compound's properties.

  • Melting Point: The HCl salt will typically have a significantly higher melting point than the free base. For example, the melting point of haloperidol free base is approximately 151.4 °C, while its hydrochloride salt melts at 230.8 °C.[7] This is due to the strong electrostatic interactions in the salt's crystal lattice.

  • Crystallinity: Both the free base and the salt can exist in different crystalline forms, known as polymorphs.[12] Each polymorph can have unique properties. X-ray Powder Diffraction (XRPD) is the definitive technique for identifying and distinguishing between these crystalline forms.[13][14]

Comparative Summary of Physicochemical Properties
Property3-Methyl-1-(2-nitrophenyl)piperazine Free Base3-Methyl-1-(2-nitrophenyl)piperazine HCl SaltCausality
State Neutral MoleculeIonic SaltProtonation of a basic nitrogen by HCl.[3]
Aqueous Solubility LowHighIncreased polarity and favorable ionic interactions with water.[1]
Organic Solvent Solubility HigherLowerThe non-polar nature of the free base favors interaction with organic solvents.[4]
Melting Point LowerHigherStronger electrostatic forces in the ionic crystal lattice require more energy to break.[7][15]
Hygroscopicity Generally LowPotentially HigherIncreased polarity and tendency to interact with water molecules.[10]
pKa Governed by the basicity of the piperazine nitrogens.The conjugate acid will have a pKa value.Piperazine itself has two pKa values, around 5.3-5.6 and 9.7-9.8.[16][17]
Chemical Stability Susceptible to oxidation.Generally more stable, but can disproportionate in alkaline/humid conditions.[8]

Part 2: Analytical Techniques for Differentiation and Characterization

A suite of analytical techniques is employed to unequivocally identify the form of the compound and characterize its properties. The choice of technique is driven by the specific property being investigated.

G cluster_0 Sample Analysis Workflow cluster_1 Primary Identification cluster_2 Solid-State Characterization Sample Test Sample (Unknown Form) FTIR FTIR Spectroscopy (Functional Group ID) Sample->FTIR Titration Potentiometric Titration (Salt/Base ID & pKa) Sample->Titration XRPD XRPD (Crystallinity & Form ID) FTIR->XRPD Titration->XRPD DSC DSC (Thermal Properties) XRPD->DSC Report Comprehensive Report (Form, Purity, Properties) DSC->Report

Caption: A typical workflow for the characterization of a new sample.

Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation. The formation of an amine salt results in the appearance of new, characteristic absorption bands.[1]

Experimental Protocol:

  • Sample Preparation: Prepare a KBr (potassium bromide) pellet. Mix ~1 mg of the sample with ~100 mg of dry KBr powder using a mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.

  • Background Collection: Place an empty KBr pellet (or nothing) in the sample holder and record a background spectrum. This accounts for atmospheric CO₂ and H₂O.

  • Sample Analysis: Place the sample pellet in the holder and acquire the spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Interpretation:

    • Free Base: Look for C-H, C-N, N-O (from the nitro group), and aromatic C=C stretching vibrations. A secondary amine N-H stretch (if present from the piperazine ring) would appear around 3350 cm⁻¹.[18]

    • Hydrochloride Salt: The most indicative feature is a broad, strong absorption band, often from ~2400 to 3000 cm⁻¹, which is due to the N-H⁺ stretching vibration of the ammonium cation.[1] Additionally, new bands due to NH⁺ deformation (bending) vibrations may appear in the 1560-1620 cm⁻¹ region.[19][20]

Protocol: Potentiometric Titration for Salt/Base Confirmation

Principle: Potentiometric titration can confirm whether a sample is a free base or a salt and can be used to determine the pKa of the compound.[21] For an HCl salt, a separate titration with silver nitrate can quantify the chloride content.

Part A: Acid-Base Titration

  • Preparation: Accurately weigh ~20-50 mg of the sample and dissolve it in a suitable solvent (e.g., a mixture of water and methanol).

  • Titration: Place the solution in a beaker with a calibrated pH electrode. Titrate with a standardized solution of 0.1 M NaOH (if the sample is the HCl salt) or 0.1 M HCl (if the sample is the free base).

  • Endpoint Detection: Record the pH as a function of titrant volume. The equivalence point (the steepest part of the curve) indicates the complete neutralization. The pKa can be determined from the pH at the half-equivalence point.[22]

  • Interpretation:

    • If the sample is the free base , it will be titrated with acid, and the pH will decrease.

    • If the sample is the HCl salt , it will be titrated with a base, and the pH will increase. One or two equivalence points may be observed depending on the pKa values of the piperazine nitrogens.[16]

Part B: Chloride Content Titration (Argentometric)

  • Preparation: Dissolve an accurately weighed amount of the HCl salt in deionized water and acidify with nitric acid.[23]

  • Titration: Titrate the solution with a standardized 0.1 M silver nitrate (AgNO₃) solution using a silver-ion selective electrode.

  • Endpoint Detection: The endpoint is detected by the sharp change in potential when all chloride ions have precipitated as silver chloride (AgCl).[24]

  • Calculation: The amount of chloride in the sample can be calculated from the volume of AgNO₃ titrant used, confirming the identity and purity of the hydrochloride salt.

Protocol: Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[25] It provides information on melting point, phase transitions, and purity.[26][27]

Experimental Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan. Crimp the pan with a lid.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen purge. A typical temperature range would be from room temperature to a point above the expected melting point (e.g., 25 °C to 250 °C).

  • Data Analysis:

    • The resulting thermogram plots heat flow versus temperature.

    • An endothermic peak (a dip in the curve) represents melting. The onset temperature of this peak is typically reported as the melting point.[7]

    • The HCl salt will exhibit a sharp endotherm at a significantly higher temperature than the free base.[7] The sharpness of the peak can give a qualitative indication of purity.

Protocol: X-Ray Powder Diffraction (XRPD)

Principle: XRPD is the primary technique for analyzing the solid-state structure of a material.[13] Each crystalline solid produces a unique diffraction pattern, acting as a "fingerprint." It can definitively distinguish between the free base and its salt, as well as identify different polymorphs.[12][14]

Experimental Protocol:

  • Sample Preparation: Gently pack a small amount of the powder sample (~50-100 mg) into a sample holder. Ensure the surface is flat and level.

  • Data Acquisition: Place the sample holder in the diffractometer. Scan the sample over a defined range of 2θ angles (e.g., 2° to 40°) using a monochromatic X-ray source (typically Cu Kα).

  • Data Interpretation:

    • The resulting diffractogram is a plot of X-ray intensity versus the diffraction angle (2θ).

    • A crystalline material will show a series of sharp, well-defined peaks (Bragg peaks).

    • An amorphous material will show a broad, diffuse halo with no distinct peaks.

    • The patterns for the free base and the HCl salt will be completely different due to their distinct crystal lattice structures.[28] Comparing the obtained pattern to a reference standard confirms the material's identity.

Part 3: Practical Implications and Conclusion

The choice between using the free base or the hydrochloride salt of 3-Methyl-1-(2-nitrophenyl)piperazine depends entirely on the intended application.

  • For Formulation Development: The HCl salt is almost always preferred for aqueous formulations due to its superior water solubility, which is often a prerequisite for achieving therapeutic concentrations and good bioavailability.[1][29]

  • For Organic Synthesis: The free base is typically used in reactions where the amine's nucleophilicity is required, or in non-polar organic solvents where the salt would be insoluble.[4]

  • For Handling and Storage: The higher melting point of the salt suggests better thermal stability. However, its potential for hygroscopicity must be managed through controlled storage conditions (e.g., desiccators or low-humidity environments) to prevent physical changes or chemical degradation.[9][11]

The free base and hydrochloride salt of 3-Methyl-1-(2-nitrophenyl)piperazine are distinct chemical entities with markedly different physicochemical properties. The conversion to a hydrochloride salt is a deliberate chemical modification designed to enhance aqueous solubility and thermal stability, which are critical parameters in drug development. A comprehensive understanding of these differences, grounded in fundamental chemical principles and verified through robust analytical techniques such as FTIR, titration, DSC, and XRPD, is essential for researchers. This knowledge enables the rational selection, handling, and formulation of the optimal solid-state form for any given scientific or therapeutic objective.

References

  • 11

  • [pKa Values of Some Piperazines at (298, 303, 313, and 323) K | Semantic Scholar.]([Link]

Sources

Exploratory

Strategic Sourcing and Technical Utilization of 3-Methyl-1-(2-nitrophenyl)piperazine Hydrochloride

Chemical Intelligence & Research Significance 3-Methyl-1-(2-nitrophenyl)piperazine hydrochloride is a specialized heterocyclic building block, primarily utilized in the synthesis of central nervous system (CNS) active ag...

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Intelligence & Research Significance

3-Methyl-1-(2-nitrophenyl)piperazine hydrochloride is a specialized heterocyclic building block, primarily utilized in the synthesis of central nervous system (CNS) active agents. Structurally, it consists of a piperazine ring substituted with a methyl group at the 3-position and an ortho-nitrophenyl group at the N1-position.

Unlike the common reagent 1-(2-nitrophenyl)piperazine (1-NP), the addition of the methyl group at the 3-position introduces a chiral center . This stereocenter significantly influences the binding affinity of derived pharmaceutical candidates, particularly in Structure-Activity Relationship (SAR) studies targeting serotonin (5-HT) and dopamine receptors.

Key Chemical Identifiers
PropertyData
Chemical Name 3-Methyl-1-(2-nitrophenyl)piperazine (Free Base)
CAS Number (Free Base) 398470-53-6
CAS Number (HCl Salt) Not widely indexed; typically custom prepared
Molecular Formula C₁₁H₁₅N₃O₂[1][2][3][4] · xHCl
Molecular Weight 221.26 g/mol (Free Base) + 36.46 (per HCl)
Chirality Racemic (standard) or Enantiopure (R/S)

Critical Note for Researchers: Most commercial catalogs list this compound as the Free Base (CAS 398470-53-6). The Hydrochloride salt is often hygroscopic and less stable for long-term storage on supplier shelves. Consequently, the most robust procurement strategy is to purchase the free base and generate the HCl salt in situ or immediately prior to biological assay usage.

Market Landscape: Suppliers & Pricing[5]

The supply chain for this compound is categorized into "Stocked Reagents" (usually racemic) and "Custom Synthesis" (for enantiopure forms).

Tier 1: Validated Suppliers (Racemic / Free Base)

The following data reflects current market estimates for research-grade purity (>95%).

SupplierSKU / Catalog #PurityPack SizeEst. Price (USD)Lead Time
Matrix Scientific 14818497%+250 mg$100.001-2 Weeks
Matrix Scientific 14818497%+1.0 g$300.001-2 Weeks
Santa Cruz (SCBT) sc-custom>95%CustomInquire2-4 Weeks
Enamine Make-on-Demand95%1.0 g$150 - $4004-6 Weeks
MolPort AggregatorVar.1.0 g$120 - $350Var.
Tier 2: Custom Synthesis (Enantiopure)

For SAR studies requiring specific (R)- or (S)- enantiomers, off-the-shelf availability is near zero.

  • Strategy: Contract Research Organizations (CROs) such as Wuxi AppTec or PharmBlock .

  • Cost: Expect >$2,000 for the first gram due to the requirement of chiral starting materials (e.g., (R)-2-methylpiperazine) or chiral resolution.

Procurement Decision Logic

The following diagram outlines the logical flow for sourcing this material based on your experimental needs.

SourcingStrategy Start Define Experimental Need Chirality Is Chirality Critical? Start->Chirality Racemic Racemic Mixture OK Chirality->Racemic No (General Screening) Enantiopure Enantiopure ((R) or (S)) Required Chirality->Enantiopure Yes (SAR/Binding) StockCheck Check CAS 398470-53-6 (Matrix, MolPort) Racemic->StockCheck CustomSyn Request Custom Synthesis (Start from Chiral 2-Me-Piperazine) Enantiopure->CustomSyn FormCheck Is HCl Salt Listed? StockCheck->FormCheck BuyFreeBase Buy Free Base Perform In-House Salt Formation FormCheck->BuyFreeBase No (Most Common) BuyDirect Buy HCl Salt (Rare/Expensive) FormCheck->BuyDirect Yes

Figure 1: Decision matrix for sourcing 3-Methyl-1-(2-nitrophenyl)piperazine based on stereochemical requirements and salt availability.

Technical Protocols: Synthesis & Salt Formation

Protocol A: Conversion of Free Base to Hydrochloride Salt

Objective: Convert lipophilic free base (CAS 398470-53-6) to water-soluble HCl salt.

  • Dissolution: Dissolve 1.0 eq (e.g., 100 mg) of 3-Methyl-1-(2-nitrophenyl)piperazine free base in a minimal amount of anhydrous Ethyl Acetate (EtOAc) or Ethanol (EtOH).

    • Note: If the solution is cloudy, filter through a 0.45 µm PTFE syringe filter.

  • Acidification: In a fume hood, dropwise add 1.1 eq of 4M HCl in Dioxane (commercially available) or 1.25M HCl in Ethanol.

    • Observation: A white to off-white precipitate should form immediately.

  • Crystallization: Stir at 0°C (ice bath) for 30 minutes to maximize yield.

  • Isolation: Filter the solid using a vacuum frit. Wash the cake 3x with cold Diethyl Ether (Et₂O) to remove excess acid and impurities.

  • Drying: Dry under high vacuum (0.1 mbar) at 40°C for 4 hours.

  • Validation: Confirm salt formation via melting point elevation and solubility check (should be soluble in water/DMSO).

Protocol B: De Novo Synthesis (If Commercial Stock is Depleted)

If the compound is backordered, it can be synthesized via Nucleophilic Aromatic Substitution (


).

Reaction Scheme:



Step-by-Step:

  • Reagents: Combine 1-fluoro-2-nitrobenzene (1.0 eq) and 2-methylpiperazine (1.5 eq) in DMF (5 mL per gram). Add Potassium Carbonate (

    
    , 2.0 eq).
    
  • Conditions: Heat to 90-100°C for 4-6 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

  • Workup: Pour reaction mixture into ice water. Extract with Ethyl Acetate (3x). Wash organics with brine.[5]

  • Purification: The excess 2-methylpiperazine is polar; the product is less polar. Purify via silica gel flash chromatography (Gradient: 0-10% MeOH in DCM).

Quality Control & Validation Workflow

Trustworthiness in data begins with material validation. Do not assume the label is correct, especially with "research-grade" suppliers.

Analytical Checkpoints
  • ¹H-NMR (DMSO-d₆): Essential to confirm the ratio of the piperazine protons and the integrity of the nitro-aromatic ring.

    • Key Signal: Look for the doublet/multiplet of the methyl group at ~1.0-1.2 ppm.

  • HPLC-MS: Verify purity >95%. The nitro group often facilitates ionization in negative mode, but positive mode (

    
    ) is standard for piperazines.
    
Validation Workflow Diagram

The following Graphviz diagram illustrates the mandatory QC steps upon receipt of the material.

QCWorkflow Receipt Material Receipt (Free Base or HCl) Solubility Solubility Test (DMSO vs Water) Receipt->Solubility NMR 1H-NMR (Confirm Structure) Solubility->NMR HPLC HPLC-MS (Confirm Purity >95%) NMR->HPLC Decision Pass QC? HPLC->Decision SaltForm Convert to HCl Salt (See Protocol A) Decision->SaltForm Yes (if Free Base) Storage Store at -20°C (Desiccated) Decision->Storage Yes (if already HCl) Reject Reject/Purify Decision->Reject No (<95%) SaltForm->Storage

Figure 2: Quality Control and preparation workflow ensuring material integrity before biological application.

References

  • PubChem. (2025).[6][7] Compound Summary: 3-Methyl-1-(2-nitrophenyl)piperazine (CAS 398470-53-6).[2][8] National Library of Medicine.[6] Retrieved from [Link]

  • Montgomery, T. D., & Rawal, V. H. (2016).[9] Modular Synthesis of Highly Substituted Piperazines. Organic Letters, 18(4), 740-743. (Cited for general piperazine synthesis methodology).[9] Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Reduction of nitro group in 3-Methyl-1-(2-nitrophenyl)piperazine for amine synthesis

This Application Note is designed for research scientists and process chemists involved in the synthesis of CNS-active pharmaceutical intermediates. It details the reduction of 3-Methyl-1-(2-nitrophenyl)piperazine (Compo...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and process chemists involved in the synthesis of CNS-active pharmaceutical intermediates. It details the reduction of 3-Methyl-1-(2-nitrophenyl)piperazine (Compound A ) to 3-Methyl-1-(2-aminophenyl)piperazine (Compound B ).

The target molecule is a critical scaffold in the synthesis of antipsychotics (e.g., Olanzapine analogs) and antidepressants (e.g., Mirtazapine derivatives). This guide prioritizes high-yielding, scalable, and safety-conscious methodologies.

Part 1: Strategic Analysis & Methodology

1.1 Chemical Context & Challenges

The transformation involves the reduction of an aromatic nitro group to a primary aniline in the presence of a secondary amine (the piperazine ring) and a chiral center (C3-methyl).

  • Substrate: 3-Methyl-1-(2-nitrophenyl)piperazine.

  • Target: 3-Methyl-1-(2-aminophenyl)piperazine.

  • Key Challenges:

    • Ortho-Effect: The bulky piperazine group at the ortho position creates steric hindrance, potentially slowing reaction kinetics compared to para isomers.

    • Basicity: The product is a polyamine (aniline + piperazine). It is highly polar and basic, complicating extraction from aqueous media if pH is not strictly controlled.

    • Catalyst Poisoning: The free secondary amine (N4 of piperazine) can coordinate with transition metal catalysts, potentially deactivating them.

    • Stereochemical Integrity: The C3-methyl center must remain racemization-free.

1.2 Method Selection Matrix

We present two validated protocols. Method A is the industrial gold standard (clean, scalable). Method B is a robust chemical alternative for labs lacking hydrogenation infrastructure.

FeatureMethod A: Catalytic Hydrogenation (Preferred)Method B: Fe / NH₄Cl Reduction (Alternative)
Reagents H₂, Pd/C (10%)Iron Powder, NH₄Cl, EtOH/H₂O
Mechanism Heterogeneous CatalysisSingle Electron Transfer (SET)
Scalability High (kg scale)Medium (g to 100g)
Workup Filtration & Evaporation (Very Clean)Extraction required (Iron sludge disposal)
Selectivity Excellent (Preserves chirality)Excellent (Tolerates halogens if present)

Part 2: Experimental Protocols

Protocol A: Catalytic Hydrogenation (Standard)

Best for: High purity requirements, scalability, and speed.

Reagents & Equipment
  • Substrate: 3-Methyl-1-(2-nitrophenyl)piperazine (10.0 g, 45.2 mmol).

  • Catalyst: 10% Palladium on Carbon (Pd/C), 50% water wet (1.0 g, 10 wt% loading).

  • Solvent: Methanol (MeOH) or Ethanol (EtOH) (100 mL). Note: MeOH is faster due to H2 solubility.

  • Apparatus: Parr Hydrogenator or high-pressure autoclave (Safety: Rated for 5 bar).

Step-by-Step Procedure
  • Preparation (Inerting):

    • Flush the autoclave vessel with Nitrogen (N₂) to remove oxygen.

    • Charge the vessel with the substrate (10.0 g) and MeOH (100 mL).[1]

    • Critical: Add the Pd/C catalyst (1.0 g) under a blanket of N₂ or as a slurry in water/methanol. Dry Pd/C is pyrophoric and can ignite solvent vapors.

  • Hydrogenation:

    • Seal the reactor.[2] Purge with N₂ (3x) followed by H₂ (3x).

    • Pressurize to 3–4 bar (45–60 psi) with H₂.

    • Stir vigorously (800–1000 rpm) at Ambient Temperature (20–25°C) .

    • Monitoring: The reaction is typically exothermic. Monitor temperature; do not exceed 40°C to prevent side reactions.

    • Completion: Reaction is usually complete in 2–4 hours. Monitor H₂ uptake (pressure drop stops) or check via TLC/HPLC.

  • Workup:

    • Vent H₂ and purge with N₂.

    • Filter the mixture through a Celite pad to remove the catalyst.[3] Wash the pad with MeOH (20 mL).

    • Safety: Keep the used catalyst wet at all times to prevent ignition.[2]

    • Concentrate the filtrate under reduced pressure (Rotovap, 40°C) to yield the crude amine as a pale yellow/brown oil or solid.

  • Purification (Optional):

    • The crude product is often pure enough (>95%) for the next step.

    • If storage is required, convert to the dihydrochloride salt by adding 4M HCl in dioxane/ether. The salt is more stable against oxidation.

Protocol B: Iron-Mediated Reduction (Chemical)

Best for: Labs without hydrogenators or substrates containing halogens (which Pd/H2 might dehalogenate).

Reagents
  • Substrate: 3-Methyl-1-(2-nitrophenyl)piperazine (5.0 g, 22.6 mmol).

  • Reductant: Iron Powder (fine mesh, reduced) (6.3 g, 5.0 eq).

  • Electrolyte: Ammonium Chloride (NH₄Cl) (6.0 g, 5.0 eq).

  • Solvent: Ethanol/Water (3:1 ratio, 80 mL).

Step-by-Step Procedure
  • Activation:

    • In a 250 mL round-bottom flask equipped with a reflux condenser and mechanical stirrer, combine Iron powder, NH₄Cl, and Water (20 mL).

    • Stir vigorously for 15 mins to "activate" the iron surface (etching oxides).

  • Reaction:

    • Add the substrate dissolved in Ethanol (60 mL).

    • Heat the mixture to Reflux (approx. 80°C) .

    • Stir vigorously for 2–4 hours. The mixture will turn dark grey/black (iron oxides).

    • Monitoring: TLC (DCM/MeOH 9:1). The yellow nitro spot should disappear; a polar, UV-active amine spot (staining red with ninhydrin) will appear near the baseline.

  • Workup (Critical for Yield):

    • Filtration: Filter the hot mixture through Celite to remove iron sludge.[3] Wash with hot Ethanol.

    • Basification: Concentrate the filtrate to remove ethanol. The remaining aqueous residue will contain the product salt. Add 2M NaOH until pH > 12. Reason: The piperazine and aniline nitrogens must be deprotonated to be extractable.

    • Extraction: Extract with Dichloromethane (DCM) or Ethyl Acetate (3 x 50 mL).

    • Drying: Dry organic layers over Na₂SO₄, filter, and concentrate.

Part 3: Process Control & Visualization

3.1 Analytical Specifications

To validate the synthesis, compare the isolated material against these parameters:

ParameterMethodExpected Result
Reaction Progress HPLC (C18 column)Disappearance of Nitro peak (RT ~8-10 min) → Appearance of Amine (RT ~2-4 min).
Identity ¹H NMR (DMSO-d₆)Disappearance of aromatic protons shifted by -NO₂. Appearance of broad singlet (-NH₂) around 4.5–5.0 ppm.
Functional Group FT-IRNitro: Loss of strong bands at ~1520 & 1340 cm⁻¹. Amine: Appearance of doublet stretch at 3300–3450 cm⁻¹.
Chirality Chiral HPLCEnantiomeric Excess (ee) should match starting material (no racemization).
3.2 Reaction Workflow Diagram

G Start Start: Nitro-Piperazine (Substrate) Choice Select Method Start->Choice MethodA Method A: Hydrogenation (Pd/C + H2) Choice->MethodA Standard/Scale-up MethodB Method B: Fe / NH4Cl (Chemical Reduction) Choice->MethodB No Autoclave/Halogens ReactA Reaction: 3 bar, 25°C MeOH Solvent MethodA->ReactA WorkupA Filtration (Celite) & Concentration ReactA->WorkupA QC Quality Control (NMR, HPLC) WorkupA->QC ReactB Reaction: Reflux EtOH/H2O MethodB->ReactB WorkupB Basify (pH >12) & Extraction ReactB->WorkupB WorkupB->QC End Final Product: Amino-Piperazine QC->End

Figure 1: Decision matrix and workflow for the reduction of 3-Methyl-1-(2-nitrophenyl)piperazine.

Part 4: Expert Troubleshooting

4.1 Common Pitfalls
  • Low Yield in Extraction (Method B):

    • Cause: The product is amphoteric/basic. If the aqueous layer is neutral (pH 7), the piperazine is protonated and stays in the water.

    • Fix: Ensure pH is >12 using NaOH before extraction. Use "salting out" (add NaCl) to drive the organic amine into the organic layer.

  • Incomplete Reaction (Method A):

    • Cause: Catalyst poisoning by the free amine.

    • Fix: Add 1.0 eq of Acetic Acid to the reaction mixture. This protonates the piperazine, preventing it from binding to the Pd surface. The acetate salt is converted back to free base during workup.

  • Product Discoloration:

    • Cause: Anilines oxidize rapidly in air (turning brown/purple).

    • Fix: Store under Nitrogen/Argon at -20°C. Alternatively, convert immediately to the HCl salt for long-term stability.

References

  • BenchChem. (2025).[2] A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis. Retrieved from .

  • Ramadas, K., & Srinivasan, N. (1992). Reduction of nitro arene by Fe/ammonium chloride. Synthetic Communications, 22(22), 3189–3195.[4] (Protocol basis for Method B).

  • ChemSpider Synthetic Pages. (2012). Reduction of nitro arene by Fe/ammonium chloride. Retrieved from .

  • Organic Chemistry Portal. (2023). Synthesis of Piperazines and Reduction Methodologies. Retrieved from .

  • National Institutes of Health (NIH). (2023). Synthetic Approaches to Piperazine-Containing Drugs. MDPI Pharmaceuticals. Retrieved from .

Sources

Application

Application Notes and Protocols for N-alkylation of 3-Methyl-1-(2-nitrophenyl)piperazine

Introduction: The Significance of N-Alkylated Piperazines in Modern Drug Discovery The piperazine motif is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast array o...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-Alkylated Piperazines in Modern Drug Discovery

The piperazine motif is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast array of therapeutic agents.[1][2] Its unique conformational flexibility and the ability of its two nitrogen atoms to engage in crucial interactions with biological targets make it an invaluable component in drug design. The N-alkylation of piperazine derivatives is a fundamental strategy for generating molecular diversity and fine-tuning the pharmacological and pharmacokinetic profiles of drug candidates.[1][3] This application note provides a comprehensive guide to the N-alkylation of a specific and valuable building block: 3-Methyl-1-(2-nitrophenyl)piperazine. The presence of the methyl group introduces chirality and steric influence, while the nitrophenyl group offers a handle for further chemical transformations, making this a versatile starting material for complex molecule synthesis.

Core Principles: Understanding the N-Alkylation Reaction

The N-alkylation of amines is a classic and powerful transformation in organic synthesis. At its core, it is a nucleophilic substitution reaction where the lone pair of electrons on the nitrogen atom of the amine attacks an electrophilic carbon atom of an alkylating agent.[4]

Reaction Mechanism: A Step-by-Step Look

The reaction typically proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism, particularly with primary and secondary alkyl halides.[5][6]

  • Nucleophilic Attack: The secondary amine nitrogen of 3-Methyl-1-(2-nitrophenyl)piperazine acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent (e.g., an alkyl halide). This concerted step involves the formation of a new carbon-nitrogen bond and the simultaneous breaking of the carbon-leaving group bond.[5]

  • Deprotonation: The initial product of the nucleophilic attack is a trialkylammonium salt, which carries a positive charge on the nitrogen atom. A base present in the reaction mixture then deprotonates this intermediate to yield the final, neutral N-alkylated piperazine product.[5]

It is crucial to control the reaction conditions to avoid over-alkylation, where the newly formed tertiary amine reacts further with the alkylating agent to form a quaternary ammonium salt.[5][6][7] This is a common side reaction, especially with highly reactive alkylating agents.[8]

Experimental Protocols: A Practical Guide

This section provides a detailed, step-by-step protocol for a general N-alkylation reaction of 3-Methyl-1-(2-nitrophenyl)piperazine.

Materials and Reagents
  • 3-Methyl-1-(2-nitrophenyl)piperazine

  • Alkylating agent (e.g., alkyl halide, tosylate)

  • Anhydrous solvent (e.g., Acetonitrile, Dimethylformamide (DMF), Tetrahydrofuran (THF))

  • Inorganic base (e.g., Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃), Sodium hydride (NaH))

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and magnetic stirrer

  • Thin Layer Chromatography (TLC) plates and appropriate developing solvent system

  • Purification supplies (e.g., Silica gel for column chromatography, rotary evaporator)

Detailed Step-by-Step Methodology
  • Reaction Setup:

    • To a dry, round-bottom flask equipped with a magnetic stir bar, add 3-Methyl-1-(2-nitrophenyl)piperazine (1.0 equivalent) and the chosen anhydrous solvent.

    • Flush the flask with an inert gas (e.g., nitrogen or argon) to create an inert atmosphere, especially when using moisture-sensitive reagents like sodium hydride.

  • Addition of Base:

    • Add the inorganic base (1.5 - 2.0 equivalents). The choice of base is critical; stronger bases like NaH are used for less reactive alkylating agents, while milder bases like K₂CO₃ are often sufficient.[8]

    • Stir the mixture at room temperature for 15-30 minutes to ensure proper dispersion of the base.

  • Addition of Alkylating Agent:

    • Slowly add the alkylating agent (1.0 - 1.2 equivalents) to the reaction mixture. The stoichiometry should be carefully controlled to minimize the risk of dialkylation.[1]

    • The reaction can be exothermic, so dropwise addition is recommended, and an ice bath can be used to control the temperature if necessary.

  • Reaction Monitoring:

    • The reaction progress should be monitored by Thin Layer Chromatography (TLC). Take small aliquots from the reaction mixture at regular intervals and spot them on a TLC plate alongside the starting material.

    • Develop the TLC plate in an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes) and visualize the spots under UV light. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicate the reaction is proceeding.

  • Work-up Procedure:

    • Once the reaction is complete (as indicated by TLC), quench the reaction by adding water or a saturated aqueous solution of ammonium chloride (especially if NaH was used).

    • Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x 20 mL).

    • Combine the organic layers, wash with brine (saturated NaCl solution) to remove residual water, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude product is typically purified by column chromatography on silica gel.[9] The choice of eluent system will depend on the polarity of the product and can be determined by TLC analysis.

    • Alternatively, for crystalline products, recrystallization from a suitable solvent or solvent mixture can be an effective purification method.[9]

Data Presentation: A Summary of Reaction Conditions

The following table summarizes typical reaction conditions for the N-alkylation of piperazine derivatives, which can be adapted for 3-Methyl-1-(2-nitrophenyl)piperazine.

Alkylating AgentBaseSolventTemperature (°C)Reaction Time (h)Typical Yield (%)Reference
Benzyl BromideK₂CO₃Acetonitrile804-6>90General Protocol
Ethyl IodideCs₂CO₃DMF25-502-4>85[8]
Methyl TosylateNaHTHF0-251-3>90[1]
Propargyl BromideK₂CO₃Acetone566-880-90General Protocol

Visualization of the Workflow

The following diagram illustrates the general workflow for the N-alkylation of 3-Methyl-1-(2-nitrophenyl)piperazine.

N_Alkylation_Workflow Reactants 3-Methyl-1-(2-nitrophenyl)piperazine + Alkylating Agent + Base Reaction_Vessel Anhydrous Solvent (e.g., ACN, DMF) Inert Atmosphere Reactants->Reaction_Vessel 1. Mixing Workup Quenching Extraction Drying Reaction_Vessel->Workup 2. Reaction (Monitored by TLC) Purification Column Chromatography or Recrystallization Workup->Purification 3. Isolation of Crude Product Product N-Alkylated Product Purification->Product 4. Final Product Reaction_Scheme cluster_reactants Reactants cluster_conditions Conditions cluster_product Product 3-Methyl-1-(2-nitrophenyl)piperazine N-Alkylated_Product 3-Methyl-1-(2-nitrophenyl)piperazine->N-Alkylated_Product + Alkyl_Halide R-X Base Base (e.g., K₂CO₃) Solvent Solvent (e.g., ACN)

Caption: N-alkylation of 3-Methyl-1-(2-nitrophenyl)piperazine.

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling chemicals. [10][11][12]* Ventilation: Conduct all experiments in a well-ventilated fume hood to avoid inhalation of vapors. [10][12]* Reagent Handling:

    • 3-Methyl-1-(2-nitrophenyl)piperazine and its derivatives may cause skin and eye irritation and may be harmful if swallowed or inhaled. [12][13]Avoid direct contact and inhalation.

    • Alkylating agents are often toxic, corrosive, and/or carcinogenic. [14]Handle with extreme caution and refer to the specific Safety Data Sheet (SDS) for each reagent.

    • Bases such as sodium hydride are highly reactive and flammable. Handle under an inert atmosphere and away from water.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. [13][15]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No or low conversion - Inactive alkylating agent- Insufficiently strong base- Low reaction temperature- Presence of moisture- Use a fresh or purified alkylating agent.- Switch to a stronger base (e.g., Cs₂CO₃ or NaH).- Increase the reaction temperature.- Ensure all glassware is oven-dried and use anhydrous solvents.
Formation of multiple products (over-alkylation) - Excess alkylating agent- High reaction temperature or prolonged reaction time- Highly reactive alkylating agent- Use a stoichiometric amount or a slight excess of the piperazine.- Add the alkylating agent slowly at a lower temperature.- Consider using a less reactive alkylating agent (e.g., a tosylate instead of an iodide). [8]
Difficulty in product purification - Co-elution of starting material and product- Formation of byproducts with similar polarity- Optimize the solvent system for column chromatography.- Consider derivatization of the product or starting material to alter polarity.- Explore alternative purification techniques like preparative HPLC or crystallization. [9][16][17]

References

  • Department of Chemistry, University of Calgary. Ch22: Alkylation of Amines. [Link]

  • Master Organic Chemistry. Alkylation of Amines (Sucks!). [Link]

  • Wikipedia. Alkylation. [Link]

  • Neuman, R. C. 7: Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. [Link]

  • Google Patents.
  • Fiveable. Alkylation of amines Definition. [Link]

  • Gunanathan, C., & Milstein, D. (2013). Applications of acceptorless dehydrogenation and related transformations in chemical synthesis. Science, 341(6143), 1229712.
  • Chemistry LibreTexts. 4.17: Nucleophilic Substitutions in Synthesis: Amines. [Link]

  • Plantz, B., et al. (2022). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. SSRN. [Link]

  • Oncohema Key. Alkylating Agents. [Link]

  • Royal Society of Chemistry. Chapter 2: Synthetic Methods for Alkyl Amines. [Link]

  • PubChem. 3-methyl-1-(2-nitrophenyl)piperazine. [Link]

  • YouTube. Alkylation of Amines, Part 2: with Aldehydes and Ketones. [Link]

  • ResearchGate. A Simple Synthesis of N-Alkylpiperazines. [Link]

  • Office of Scientific and Technical Information. Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. [Link]

  • White Rose Research Online. General Procedures for the Lithiation/Trapping of N-Boc Piperazines. [Link]

  • ResearchGate. Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. [Link]

  • RSC Publishing. DABCO bond cleavage for the synthesis of piperazine derivatives. [Link]

  • Google Patents.
  • PubMed. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. [Link]

  • Organic Chemistry Portal. Synthesis of piperazines. [Link]

  • Google Patents. WO2014184039A1 - Method for preparing n-alkyl-piperazines.
  • Wikipedia. Piperazine. [Link]

  • ResearchGate. Scheme 9. Organic photoredox C-H alkylation of piperazines. [Link]

  • Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. [Link]

  • Semantic Scholar. Synthesis and characterization of a series of phenyl piperazine based ligands. [Link]

  • University of Florida Digital Collections. Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. [Link]

Sources

Method

Application Notes and Protocols for Nitrophenyl Piperazine Hydrochloride Salts

Introduction Nitrophenyl piperazine hydrochloride salts are a significant class of organic compounds widely utilized in pharmaceutical research and development as key intermediates and building blocks for a variety of ac...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Nitrophenyl piperazine hydrochloride salts are a significant class of organic compounds widely utilized in pharmaceutical research and development as key intermediates and building blocks for a variety of active pharmaceutical ingredients (APIs). Their synthesis and subsequent use in complex molecular assemblies necessitate a thorough understanding of their chemical and physical properties to ensure the safety of laboratory personnel, maintain the integrity of the compounds, and achieve reproducible experimental outcomes. This guide provides a comprehensive overview of the essential guidelines for the safe handling, storage, and disposal of nitrophenyl piperazine hydrochloride salts, grounded in established safety protocols and technical data.

Material Properties and Characteristics

Nitrophenyl piperazine hydrochloride salts are typically crystalline solids. The presence of the nitrophenyl group can impart a yellow color to the compound.[1] The hydrochloride salt form is often utilized to improve the solubility and stability of the parent molecule.[2] However, it is crucial to recognize that hydrochloride salts can exhibit hygroscopicity, meaning they have a tendency to absorb moisture from the atmosphere.[2][3] This property can impact the compound's physical state, stability, and reactivity.

Key Physicochemical Properties:

PropertyDescriptionSignificance in Handling and Storage
Physical State Typically a yellow crystalline powder.[4]Powdered form necessitates precautions against dust generation and inhalation.[5][6]
Hygroscopicity Hydrochloride salts can be hygroscopic, absorbing atmospheric moisture.[2][7]Requires storage in tightly sealed containers in a dry environment to prevent degradation and clumping.[5][8]
Solubility Generally, the hydrochloride salt form enhances aqueous solubility.[2]Important for the preparation of solutions; however, the stability of the compound in different solvents should be considered.
Stability Generally stable under recommended storage conditions.[5]Sensitive to moisture, incompatible materials, and potentially light, especially nitrophenyl compounds.[1][5][8]
Decomposition When heated to decomposition, may produce toxic fumes such as hydrogen chloride, nitrogen oxides, and carbon monoxide.[9]Avoid excessive heat and ensure proper ventilation during handling and in case of fire.[8]

Hazard Identification and Safety Precautions

Nitrophenyl piperazine hydrochloride salts are classified as hazardous substances and must be handled with appropriate care. The primary hazards include irritation to the skin, eyes, and respiratory system, and potential harm if swallowed or inhaled.[4][5][10][11]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to create a barrier between the researcher and the chemical, minimizing the risk of exposure.[12][13]

  • Eye and Face Protection : Chemical safety goggles or a face shield are essential to protect against splashes and airborne particles.[14][15][16]

  • Hand Protection : Chemical-resistant gloves, such as nitrile rubber, must be worn.[14][15][17] Gloves should be inspected before use and changed frequently, especially if contaminated.[17]

  • Body Protection : A lab coat that covers the arms and fastens in the front is required.[15][17] For larger quantities or in situations with a higher risk of exposure, impervious clothing may be necessary.[14]

  • Respiratory Protection : When handling the powder outside of a certified chemical fume hood, or if dust generation is likely, a NIOSH-approved respirator is required.[14][16]

Engineering Controls
  • Ventilation : All handling of nitrophenyl piperazine hydrochloride salts should be conducted in a well-ventilated area.[5][18] A chemical fume hood is the preferred engineering control for weighing and transferring the solid material to minimize inhalation exposure.[14][17]

  • Eyewash Stations and Safety Showers : These emergency facilities must be readily accessible in any laboratory where these compounds are handled.[9][19]

Storage and Handling Protocols

Proper storage and handling are critical to maintain the quality of nitrophenyl piperazine hydrochloride salts and to prevent accidents.

Storage
  • Container : Store the compound in its original, tightly sealed container.[5][9]

  • Environment : The storage area should be cool, dry, and well-ventilated.[5][9] Avoid direct sunlight and heat sources.

  • Incompatible Materials : Store separately from strong oxidizing agents and strong bases.[8][9]

General Handling Workflow

The following diagram outlines the fundamental steps for the safe handling of nitrophenyl piperazine hydrochloride salts.

General Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Well-Ventilated Workspace prep_ppe->prep_workspace handling_weigh Weigh Solid in Fume Hood prep_workspace->handling_weigh Proceed to handling handling_transfer Carefully Transfer Compound handling_weigh->handling_transfer handling_solution Prepare Solution (if applicable) handling_transfer->handling_solution cleanup_decontaminate Decontaminate Work Area handling_solution->cleanup_decontaminate After experiment cleanup_waste Dispose of Waste Properly cleanup_decontaminate->cleanup_waste cleanup_ppe Doff and Dispose of PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for the safe handling of nitrophenyl piperazine hydrochloride salts.

Protocol for Weighing Powdered Solids

This protocol is designed to minimize the generation of airborne particles and prevent contamination.[6]

  • Preparation :

    • Ensure a chemical fume hood is operational.

    • Designate a specific area within the hood for weighing.[6]

    • Place all necessary equipment (spatula, weigh paper/boat, container) inside the hood. Use disposable items where possible.[6]

  • Weighing :

    • Tare the balance with the receiving container on it.

    • Carefully transfer the desired amount of the nitrophenyl piperazine hydrochloride salt from the stock bottle to the receiving container using a clean spatula.

    • Avoid any sudden movements that could create dust.

    • Once the desired weight is achieved, securely close the stock bottle and the receiving container.

  • Post-Weighing :

    • Clean the spatula and the weighing area with a cloth dampened with a suitable solvent to remove any residual powder.[6] Do not use a dry brush, as this will generate dust.[6]

    • Dispose of any contaminated weigh paper or other disposables in the designated hazardous waste container.[9]

Spill and Waste Management

Accidental spills and the proper disposal of waste require a systematic and informed approach to mitigate risks.

Spill Cleanup Protocol

In the event of a spill, the following steps should be taken:[8][9][20]

  • Evacuate and Alert : Immediately alert others in the vicinity and evacuate the immediate area.

  • Ventilate : Ensure the area is well-ventilated.

  • Assess and Secure : If the spill is large or you are not trained to handle it, contact your institution's Environmental Health and Safety (EHS) office.

  • PPE : Don the appropriate PPE, including respiratory protection, before re-entering the area.

  • Containment :

    • For solid spills : Carefully cover the spill with a plastic sheet to prevent dust from becoming airborne.[9] Gently sweep or vacuum the material into a labeled hazardous waste container.[9][20] Avoid generating dust.[9][20]

    • For liquid spills (solutions) : Create a dike around the spill with an absorbent material (e.g., vermiculite, sand).[9][20]

  • Decontamination :

    • Once the bulk of the material is collected, decontaminate the spill area with a suitable cleaning agent.

    • Collect all contaminated materials (absorbent, cleaning cloths, etc.) in a sealed, labeled hazardous waste container.[9]

  • Reporting : Report the incident to your supervisor and EHS office as per your institution's policy.

Disposal Guidelines

Nitrophenyl piperazine hydrochloride salts and any materials contaminated with them must be disposed of as hazardous waste.[8][14]

  • Waste Collection : Collect all waste in clearly labeled, compatible, and tightly sealed containers.[14] The label should include "Hazardous Waste" and the chemical name.[14]

  • Segregation : Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS office.[14]

  • Storage of Waste : Store waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area, away from incompatible materials.[14]

  • Arranging for Disposal : Contact your institution's EHS office or a licensed hazardous waste disposal company to arrange for pickup and proper disposal.[14][21] Provide the Safety Data Sheet (SDS) to the disposal company.[14]

First Aid Measures

In case of exposure, immediate action is crucial.[4][5][10][11]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][5]

  • Skin Contact : Remove contaminated clothing and shoes. Immediately flush the skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops.[4][5]

  • Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[4][5]

  • Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][9]

Conclusion

The responsible use of nitrophenyl piperazine hydrochloride salts in a research setting is predicated on a foundation of knowledge and adherence to safety protocols. By understanding the material's properties, recognizing its hazards, and consistently applying the handling, storage, and disposal guidelines outlined in this document, researchers can significantly mitigate risks and ensure a safe and productive laboratory environment. Always consult the specific Safety Data Sheet for the compound you are using for the most detailed and up-to-date information.

References

  • Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents - RSC Publishing.
  • Safe Disposal of 1-(2-chloroethyl)piperazine Hydrochloride: A Procedural Guide - Benchchem.
  • Technical Support Center: Safe Handling and Disposal of 1-(2-Chloroethyl)piperazine Hydrochloride Waste - Benchchem.
  • DIHYDROCHLORIDE HAZARD SUMMARY - NJ.gov.
  • safety data sheet - Enamine.
  • Piperazine - Santa Cruz Biotechnology.
  • Best practices for handling chemical reagents to prevent cross-contamination - Quimivita.
  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs - Semantic Scholar.
  • PPE For Chemical Handling With Example - Industrial Safety Tips.
  • Material Safety Data Sheet - 1-(4-Nitrophenyl)Piperazine, 98% - Cole-Parmer.
  • SAFETY DATA SHEET - Fisher Scientific.
  • The importance of Personal Protective Equipment in the handling of chemicals.
  • 4-Nitrophenol - Wikipedia. Available at: [Link]

  • PPE and Safety for Chemical Handling - ACS Material. Available at: [Link]

  • Safety Guidelines for Handling Chemicals - HPE Support. Available at: [Link]

  • SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE - CORE. Available at: [Link]

  • 5 Types of PPE for Hazardous Chemicals | Hazmat School. Available at: [Link]

  • Formulating Weakly Basic HCl Salts: Relative Ability of Common Excipients to Induce Disproportionation and the Unique Deleterious Effects of Magnesium Stearate. Available at: [Link]

  • A comprehensive study of hygroscopic properties of calcium- and magnesium-containing salts: implication for hygroscopicity of mineral dust and sea salt aerosols - ACP. Available at: [Link]

  • Safe Handling of Chemicals. Available at: [Link]

  • Handling Chemicals - Chemistry - Wittenberg University. Available at: [Link]

  • What makes a substance hygroscopic? - ResearchGate. Available at: [Link]

  • Synthesis of 1-(4-hydroxylphenyl)-4-(4-nitrophenyl) Piperazine - Dissertation. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Researcher's Guide to 3-Methyl-1-(2-nitrophenyl)piperazine HCl

Welcome to the dedicated technical support center for 3-Methyl-1-(2-nitrophenyl)piperazine HCl. This guide is designed for our valued community of researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for 3-Methyl-1-(2-nitrophenyl)piperazine HCl. This guide is designed for our valued community of researchers, scientists, and drug development professionals. Here, we delve into the chemical stability of this compound, offering field-proven insights and practical solutions to prevent its degradation during storage and handling. Our goal is to ensure the integrity of your experiments and the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is 3-Methyl-1-(2-nitrophenyl)piperazine HCl, and why is its stability a concern?

A1: 3-Methyl-1-(2-nitrophenyl)piperazine HCl is a substituted piperazine derivative. Its structure, featuring a nitroaromatic ring and a piperazine hydrochloride moiety, makes it susceptible to several degradation pathways. The primary concerns are its hygroscopicity (tendency to absorb moisture), potential for photodegradation due to the nitro group, and oxidative instability of the piperazine ring.[1][2][3] Degradation can lead to the formation of impurities, loss of potency, and inconsistent experimental outcomes.[4]

Q2: What are the ideal storage conditions for this compound?

A2: To ensure long-term stability, 3-Methyl-1-(2-nitrophenyl)piperazine HCl should be stored in a cool, dry, and dark environment. A controlled temperature between 15°C and 25°C is recommended.[5] The material should be kept in a tightly sealed, moisture-proof container to protect it from atmospheric moisture.[6][7] For enhanced protection, especially after opening, storing the container within a desiccator or a sealed bag with desiccant pouches is advisable.[8]

Q3: I've noticed the powder has formed clumps. Is it still usable?

A3: Caking or clumping is a clear indication of moisture absorption.[6] While the compound may not be entirely degraded, its homogeneity is compromised, which can lead to inaccurate weighing and dosing. Before use, it is crucial to assess the purity of the caked material. A simple visual inspection is insufficient. We recommend performing a purity analysis using a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), to quantify the active compound and detect any significant degradation products.[6][9]

Q4: My experimental results have been inconsistent. Could degradation of the compound be the cause?

A4: Yes, inconsistent results are a common consequence of using a degraded compound. The presence of impurities can alter the compound's biological activity or interfere with analytical measurements. If you suspect degradation, we recommend performing a purity check on your current stock and comparing it to a fresh, unopened sample if available.

Troubleshooting Guide: Identifying and Mitigating Degradation

This section provides a systematic approach to troubleshooting common issues related to the stability of 3-Methyl-1-(2-nitrophenyl)piperazine HCl.

Visual Inspection and Initial Assessment
ObservationPotential CauseRecommended Action
Change in Color (e.g., darkening) Photodegradation or OxidationImmediately protect the compound from light. Assess purity via HPLC.
Caking or Clumping Moisture Absorption (Hygroscopicity)Transfer to a desiccator. Perform moisture content analysis and HPLC purity check.
Unusual Odor Chemical DecompositionDo not use. Dispose of the compound according to safety guidelines.
Understanding the Degradation Pathways

The chemical structure of 3-Methyl-1-(2-nitrophenyl)piperazine HCl makes it susceptible to three primary degradation pathways:

  • Hygroscopicity and Hydrolysis: The hydrochloride salt is prone to absorbing atmospheric moisture.[6] This can lead to the hydrolysis of the compound, although for many amine hydrochlorides, this is less of a concern than for esters or amides.[10][11] However, the presence of water can act as a medium for other degradation reactions.

  • Photodegradation: The ortho-nitrobenzyl moiety is a well-known photosensitive group.[2][3] Exposure to UV or even ambient light can trigger photochemical reactions, leading to the formation of various degradation products.[2][12] The initial step often involves the reduction of the nitro group to a nitroso group.[3]

  • Oxidation: The piperazine ring, particularly the nitrogen atoms, can be susceptible to oxidation.[1][13] This process can be accelerated by the presence of atmospheric oxygen, metal ions, and light.[1][14] Oxidative degradation can lead to ring-opening products or the formation of N-oxides.[1]

Workflow for Investigating Suspected Degradation

Caption: Troubleshooting workflow for suspected degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study

To understand the potential degradation products and validate a stability-indicating analytical method, a forced degradation study is recommended.[15][16][17]

Objective: To intentionally degrade 3-Methyl-1-(2-nitrophenyl)piperazine HCl under various stress conditions to identify potential degradation products.

Materials:

  • 3-Methyl-1-(2-nitrophenyl)piperazine HCl

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC-grade water and acetonitrile

  • UV chamber (254 nm)

Procedure:

  • Acid Hydrolysis: Dissolve 10 mg of the compound in 10 mL of 0.1 M HCl. Keep at 60°C for 24 hours.[9]

  • Base Hydrolysis: Dissolve 10 mg of the compound in 10 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.[9][18]

  • Oxidative Degradation: Dissolve 10 mg of the compound in 10 mL of 3% H₂O₂. Keep at room temperature for 24 hours.[19]

  • Photolytic Degradation: Spread a thin layer of the solid compound in a petri dish and expose it to UV light at 254 nm for 24 hours.[9]

  • Thermal Degradation: Place 10 mg of the solid compound in an oven at 80°C for 24 hours.[9]

  • Sample Preparation for Analysis: For each condition, dilute the sample to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase and analyze by HPLC.

Protocol 2: Stability-Indicating HPLC Method

This method can be used to assess the purity of your compound and to analyze samples from the forced degradation study.

Chromatographic Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Gradient elution with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile)
Gradient Program 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-18.1 min: 90-10% B; 18.1-22 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm (or Diode Array Detector for peak purity analysis)
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh and dissolve the compound in a suitable solvent (e.g., 50:50 acetonitrile:water) to a final concentration of 0.1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Potential Degradation Pathways

The following diagram illustrates the potential degradation pathways of 3-Methyl-1-(2-nitrophenyl)piperazine HCl based on its chemical structure and known reactivity of similar compounds.

G cluster_main 3-Methyl-1-(2-nitrophenyl)piperazine HCl cluster_photo Photodegradation cluster_ox Oxidation cluster_hydro Hydrolysis (in presence of moisture) A 3-Methyl-1-(2-nitrophenyl)piperazine HCl B Nitroso-phenyl derivative A->B Light (UV/Vis) C N-oxide derivative A->C Oxygen / Peroxide E Potential minor hydrolysis products A->E H₂O D Piperazine ring-opened products C->D Further Oxidation

Caption: Potential degradation pathways.

References

  • Is there a practical and efficient way to protect hygroscopic compounds from water uptake? (2019). ResearchGate. Available at: [Link]

  • Degradation of piperazine by UV light in the presence of air. Conditions. (n.d.). ResearchGate. Available at: [Link]

  • Hygroscopic Problems Of Capsule Filled Powders. (2022). richpacking020.com. Available at: [Link]

  • How to Stabilize Tablets Containing Hygroscopic Ingredients. (2025). Pharma.Tips. Available at: [Link]

  • Keerthi, K. et al. (2023).
  • Sutar, S. V., Yeligar, V. C., & Patil, S. S. (2019). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology.
  • Time-course of hydrolytic products from (A) nitrendipine and (B) nisoldipine at 5 × 10 − 5 M and pH 10. (n.d.). ResearchGate. Available at: [Link]

  • development of forced degradation and stability indicating studies for drug substance and drug product. (n.d.). International Journal of Research in Pharmacology & Pharmacotherapeutics.
  • Force Degradation for Pharmaceuticals: A Review. (2023). IJSDR.
  • Overview Of Degradation Studies For Pharmaceutical Drug Candidates. (2024). LinkedIn. Available at: [Link]

  • Proposed oxidative degradation pathway. (n.d.). ResearchGate. Available at: [Link]

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (n.d.). PMC.
  • Oxidative degradation of Piperazine (PZ) in aqueous KOH/K>2>CO>3> solutions. (2023). Journal of Environmental Chemical Engineering.
  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis.
  • Stability Indicating HPLC Method Development –A Review. (2021). IJTSRD.
  • Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o- Nitrosobenzaldehyde. (n.d.). ChemRxiv.
  • Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotin
  • Oxidation and thermal degradation of methyldithanolamine/piperazine in CO₂ capture. (n.d.).
  • 3-methyl-1-(2-nitrophenyl)piperazine (C11H15N3O2). (n.d.). PubChemLite. Available at: [Link]

  • Determinations of Heat Stable Amine Salts and Amines in Amine Scrubbing Solutions Using Suppressed Conductivity and Charge Detection. (n.d.). Thermo Fisher Scientific.
  • Amine - Heat - Stable - Salts - Guidelines. (n.d.). Scribd.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatiz
  • Titanium Dioxide-Based Photocatalysts for Degradation of Emerging Contaminants including Pharmaceutical Pollutants. (2021). MDPI.
  • Synthesis, Characterization and Biological Evaluation of Piperazine Deriv
  • Stability testing of existing active substances and rel
  • Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based C
  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. (n.d.). Revue Roumaine de Chimie.
  • Photosensitivity Reactions Induced by Photochemical Degrad
  • (PDF) Piperazine Degradation in Pilot Plants. (2025).
  • piperazine Impurities Manufacturers & Suppliers. (n.d.). Daicel Pharma Standards.
  • Investigation of the Hydrolytic Degradation Kinetics of 3D-Printed PLA Structures under a Thermally Acceler
  • Stability Indicating RP-HPLC Method for Determination of Phenylephrine Hydrochloride, Cetirizine and Nimesulide in Pharmaceutica. (2016). IJPPR.
  • Hydrolytic degradation and morphologic study of poly-p-dioxanone. (n.d.). PubMed.
  • Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation in Burkholderia sp. Strain SJ98. (2016). Frontiers.
  • Stability Indicating RP-HPLC Method Development for Related Substances of Anti-Histamine Promethazine Hydrochloride and its Validation Study. (n.d.). Oriental Journal of Chemistry.
  • Accelerating polyester hydrolysis through blending with bio-based poly(4-hydroxyphenylacetate) multiblock copolymers. (2025). ScienceDirect.
  • Stability-Indicating RP-HPLC Method Development and Validation for the Quantification of Fluphenazine Tablets in Solid Oral Dosage Form. (2025). PubMed.
  • Nitrofurantoin hydrolytic degradation in the environment. (2017). PubMed.

Sources

Optimization

Technical Support Center: Handling 3-Methyl-1-(2-nitrophenyl)piperazine Hydrochloride

Ticket ID: TSP-PIP-NO2-001 Status: Open Assigned Specialist: Senior Application Scientist, Solid-State Chemistry Division Subject: Resolving Hygroscopicity, Deliquescence, and Handling Issues Executive Summary You are en...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: TSP-PIP-NO2-001 Status: Open Assigned Specialist: Senior Application Scientist, Solid-State Chemistry Division Subject: Resolving Hygroscopicity, Deliquescence, and Handling Issues

Executive Summary

You are encountering a common but manageable challenge. 3-Methyl-1-(2-nitrophenyl)piperazine hydrochloride belongs to a class of secondary amine hydrochloride salts that are notoriously hygroscopic and often deliquescent .

The hydrochloride counter-ion, while excellent for bioavailability and solubility, creates a crystal lattice with high hydration energy. When exposed to ambient humidity, the surface energy of the crystal is overcome by the thermodynamic drive to form hydrates, eventually dissolving the solid into a saturated aqueous solution (deliquescence).[1][2][3]

This guide provides the protocols to recover wet material, handle it accurately, and stabilize it for long-term storage.

Part 1: Critical Triage (Immediate Troubleshooting)
Q: My sample has turned into a sticky gum or a liquid oil. Is it chemically degraded?

A: Likely no . It has undergone deliquescence .[3][4] Unless the material has been exposed to extreme heat or strong light (which can affect the nitro- group), the piperazine core is stable. The "oil" is simply your compound dissolved in atmospheric water. You can recover it using Azeotropic Distillation , which is superior to simple vacuum drying for amine salts.

Protocol: Azeotropic Drying (The "Toluene Rescue")

  • Why this works: Water forms a low-boiling azeotrope with toluene (boiling point ~84°C).[5] This mechanically "carries" water out of the salt lattice more effectively than heat/vacuum alone, which often just seals moisture inside a "skin" of dried material.

  • Dissolve: Dissolve your "goo" or wet solid in a minimum amount of Methanol (MeOH) to ensure homogeneity.

  • Transfer: Move to a round-bottom flask.

  • Evaporate: Strip the MeOH via rotary evaporation to leave the residue.

  • Azeotrope: Add Toluene (approx. 10 mL per gram of substance).

  • Strip: Rotavap the toluene at 45–50°C. You will see the solution turn cloudy as water is carried off.

  • Repeat: Perform the toluene addition/stripping 3 times .

  • Final Dry: The result should be a crisp solid. Place in a vacuum oven at 40°C over

    
     or KOH pellets overnight.
    
Part 2: Visualization of Recovery Workflow

RecoveryWorkflow Start Start: Material is Sticky/Deliquesced Dissolve Dissolve in MeOH (Ensure Homogeneity) Start->Dissolve Strip Strip MeOH (Rotavap) Dissolve->Strip AddTol Add Anhydrous Toluene (10mL/g) Strip->AddTol Rotavap Rotavap Toluene (Azeotropic Removal of H2O) AddTol->Rotavap Check Is Solid Crisp? Rotavap->Check FinalVac High Vacuum Drying (over P2O5/KOH) Check->FinalVac Yes Repeat Repeat Toluene Cycle (x3) Check->Repeat No (Still Gummy) Repeat->AddTol

Figure 1: Logic flow for recovering deliquescent amine hydrochloride salts using azeotropic distillation.

Part 3: Prevention & Handling
Q: How do I weigh exact amounts without the weight constantly increasing on the balance?

A: You are observing kinetic moisture sorption. You must minimize atmospheric exposure time.

Technique: Weighing by Difference Do not weigh the powder directly onto a weigh boat.

  • Tare a capped vial containing your bulk solid.

  • Quickly remove the cap, transfer a small amount to your reaction vessel, and immediately recap the vial.

  • Weigh the vial again.

  • The mass lost is the mass transferred.

    • Benefit: The bulk solid is exposed for seconds, not minutes.

Q: Can I recrystallize this to make it less hygroscopic?

A: Recrystallization can improve crystallinity (reducing surface area for moisture attack), but it will not change the fundamental nature of the HCl salt. However, amorphous material is more hygroscopic than crystalline material.

Recommended Recrystallization Solvent System: For piperazine HCl salts, Isopropanol (IPA) is often the "Goldilocks" solvent—polar enough to dissolve the salt when hot, but non-polar enough to force crystallization when cool.

Protocol: IPA/EtOAc Recrystallization

  • Suspend crude solid in Isopropanol (approx. 10 mL/g).

  • Heat to reflux (82°C). If it does not dissolve, add Methanol dropwise until clear.

  • Filter hot (if insoluble impurities exist).[6]

  • Cool slowly to room temperature.

  • Anti-solvent: If no crystals form, add Ethyl Acetate (EtOAc) dropwise until persistent turbidity is observed.

  • Chill at 4°C.

  • Filter under nitrogen blanket if possible.

Part 4: Data & Comparison

Table 1: Drying Strategy Comparison for Amine HCl Salts

MethodEfficiencyRisk of DegradationBest For
Vacuum Oven (Standard) LowLowNon-hygroscopic solids
Desiccator (

)
MediumLowLong-term storage
Azeotrope (Toluene) High LowRecovering "oils/gums"
High Heat (>100°C) HighHigh (Nitro- group risk)Not Recommended
Part 5: Advanced Troubleshooting (FAQs)
Q: The material is yellow. Is this normal?

A: Yes. The 2-nitrophenyl moiety is a chromophore. Nitro-aromatic compounds typically range from pale yellow to deep orange. However, if it turns dark brown or black, this indicates oxidative degradation (likely of the piperazine ring) or photoreaction of the nitro group.

  • Action: Check purity via LC-MS. If the mass is correct (M+H), perform a charcoal filtration during recrystallization to remove colored impurities.

Q: Can I switch the salt form?

A: If your experimental design allows, switching from Hydrochloride to Fumarate or Maleate often drastically reduces hygroscopicity.

  • Why: Large organic counter-ions pack more efficiently and have lower hydration energies than the small, charge-dense chloride ion.

  • Note: This changes the molecular weight and solubility profile.

Part 6: Storage Protocol

To prevent recurrence of these issues, adhere to the "Double-Barrier" system:

  • Primary Container: Amber glass vial (protects nitro group from light) with a Teflon-lined screw cap.

  • Secondary Container: Place the vial inside a larger jar containing a desiccant packet (Silica gel or Molecular Sieves 4Å).

  • Seal: Parafilm the junction of the primary cap.

  • Temp: Store at -20°C. Crucial: Allow the vial to warm to room temperature before opening to prevent condensation from forming directly on the cold solid.

References
  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for purification of organic salts and azeotropic drying techniques).

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Authoritative source on hygroscopicity mechanisms in hydrochloride vs. other salts).

  • Newman, A. (2015). Solid-State Chemistry of Drugs. (Details the kinetics of deliquescence and moisture sorption isotherms).

  • Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical. (Foundational protocols for recrystallization and solvent selection).

Sources

Troubleshooting

Technical Support Guide: Solubilization Strategies for 3-Methyl-1-(2-nitrophenyl)piperazine HCl

Executive Summary & Chemical Context[1][2][3][4][5][6][7] The Challenge: Dissolving 3-Methyl-1-(2-nitrophenyl)piperazine Hydrochloride (HCl) presents a classic "solubility paradox" common in medicinal chemistry intermedi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

The Challenge: Dissolving 3-Methyl-1-(2-nitrophenyl)piperazine Hydrochloride (HCl) presents a classic "solubility paradox" common in medicinal chemistry intermediates.

  • The Cation: The piperazine ring and the ortho-nitrophenyl group create a lipophilic, aromatic domain.

  • The Anion: The hydrochloride salt induces a strong ionic crystal lattice, rendering the molecule insoluble in standard non-polar organic solvents (DCM, Hexane, Toluene) while the aromatic tail limits solubility in pure water compared to simple salts.

The Solution: You cannot force this salt into non-polar media without breaking the ionic lattice. This guide provides three distinct pathways:

  • Reaction Media: High-dielectric alternatives to DMF/DMSO.

  • Biological Assays: Biocompatible excipients to avoid DMSO toxicity.

  • The "Green" Switch: Converting to the Free Base to unlock eco-friendly solvents like 2-MeTHF.

Decision Matrix: Select Your Application

Before selecting a solvent, identify your downstream application. The "best" solvent for synthesis is often toxic to biological assays.

SolubilityMatrix Start Start: Define Application Chem Chemical Synthesis (SNAr, Coupling) Start->Chem Bio Biological Assay (Cell/Enzyme) Start->Bio Analysis Analytical (HPLC/LCMS) Start->Analysis PolarAprotic Dipolar Aprotic: NMP, DMF, DMAc Chem->PolarAprotic High Temp/Anhydrous GreenChem Green Alternative: Ethanol/Water (3:1) or 2-MeTHF (requires Free Base) Chem->GreenChem Eco-Friendly Excipients Excipients: HP-β-Cyclodextrin or PEG-400 Bio->Excipients Avoid DMSO Toxicity MobilePhase Mobile Phase: MeOH/Water + 0.1% Formic Acid Analysis->MobilePhase Standard

Figure 1: Solubility Decision Tree. Select the pathway based on whether the end-use is chemical transformation, biological testing, or analysis.

Module 1: Solvents for Chemical Synthesis

Goal: Dissolve the salt for reaction (e.g., nucleophilic substitution) without deactivating the molecule.

A. High-Performance Solvents (The "Standard" Approach)

If your reaction requires anhydrous conditions or temperatures >80°C, these solvents overcome the lattice energy of the HCl salt.

SolventSolubility Est.[1][2][3][4][5]ProsCons
DMSO High (>100 mg/mL)Universal solvent; breaks ionic lattice easily.High boiling point (189°C); difficult to remove during workup.
DMF High (>80 mg/mL)Standard for SNAr reactions; lower viscosity than DMSO.Hepatotoxic; decomposes to dimethylamine at high temps.
NMP High (>80 mg/mL)Higher thermal stability than DMF.Reproductive toxicity concerns (Prop 65); expensive.
Methanol Moderate (~30 mg/mL)Easy to remove; cheap.Protic nature may interfere with some nucleophiles; low boiling point.
B. "Green" Alternative Solvents

Modern drug development prioritizes replacing DMF/DCM.

  • Ethanol/Water (80:20 v/v):

    • Why it works: The water component solvates the chloride ion, while the ethanol solvates the aromatic nitrophenyl tail.

    • Application: Ideal for recrystallization or reflux reactions where water tolerance exists.

  • Ethyl Lactate:

    • Why it works: Biodegradable ester with high solvency power.

    • Warning: Can hydrolyze under strongly acidic/basic conditions.

Module 2: Solvents for Biological Assays

Goal: Dissolve the compound for cell/enzyme treatment without killing the biological target with the solvent (DMSO toxicity).

The Problem with DMSO: While DMSO dissolves the HCl salt, concentrations >0.1% can be cytotoxic or affect enzyme folding.

Protocol: Cyclodextrin Encapsulation

Hydroxypropyl-β-cyclodextrin (HP-β-CD) creates a "molecular bucket," hiding the lipophilic nitrophenyl group while the outer shell remains water-soluble.

  • Prepare Vehicle: Make a 20% (w/v) solution of HP-β-CD in PBS or water.

  • Add Compound: Add 3-Methyl-1-(2-nitrophenyl)piperazine HCl solid to the vehicle.

  • Sonication: Sonicate at 35-40°C for 20 minutes.

    • Result: The solution should turn clear.

    • Mechanism:[6] The aromatic ring inserts into the cyclodextrin cavity; the HCl salt remains associated but solvated by the bulk water.

  • Filtration: Sterile filter (0.22 µm).

Alternative: PEG-400 Cosolvent

  • Mix: 30% PEG-400 / 70% Saline.

  • Note: PEG solutions can be viscous; ensure thorough mixing.

Module 3: The "Free-Basing" Workaround (Critical)

Goal: Unlock the use of 2-MeTHF , Ethyl Acetate , or DCM . If you absolutely must use a non-polar solvent (e.g., for a specific anhydrous coupling), you must remove the HCl counterion.

Protocol: Biphasic Neutralization ("Green" Extraction)

This method converts the water-soluble salt into the organic-soluble free base.

Reagents:

  • 3-Methyl-1-(2-nitrophenyl)piperazine HCl

  • 2-Methyltetrahydrofuran (2-MeTHF) [Green replacement for DCM]

  • 1M NaOH or Saturated K2CO3

Workflow:

FreeBase Step1 Step 1: Suspend HCl Salt in 2-MeTHF (Organic Phase) Step2 Step 2: Add 1M NaOH (Aqueous Phase) Step1->Step2 Step3 Step 3: Agitate vigorously (Proton Transfer occurs) Step2->Step3 Step4 Step 4: Phase Separation (Discard Aqueous Layer) Step3->Step4 Step5 Step 5: Dry Organic Layer (MgSO4) & Evaporate Step4->Step5 Final Result: Free Base Oil (Soluble in Toluene/EtOAc) Step5->Final

Figure 2: Free-Basing Workflow. This process removes the ionic lattice, allowing the molecule to dissolve in eco-friendly organic solvents.

Troubleshooting & FAQs

Q: My compound turned into a sticky oil after dissolving in water. What happened? A: This is "oiling out." The HCl salt may have disproportionated if the pH wasn't controlled, or the concentration exceeded the solubility limit of the lipophilic "tail."

  • Fix: Add a small amount of Ethanol (10%) to the water to act as a co-solvent.

Q: Can I use Acetone? A: Caution. While piperazine HCl might dissolve in aqueous acetone, primary and secondary amines can react with acetone to form hemiaminals or imines (Schiff bases) over time. Avoid ketones if the piperazine nitrogen is nucleophilic (though the 2-nitrophenyl group reduces nucleophilicity, the risk remains).

Q: The salt is hygroscopic and weighs differently every time. A: Piperazine salts are notoriously hygroscopic (absorb water from air).

  • Fix: Dry the salt in a vacuum oven at 40°C over P2O5 overnight before weighing. Always weigh quickly in a low-humidity environment.

References

  • PubChem. (n.d.).[7] Piperazine Compound Summary. National Library of Medicine. Retrieved February 24, 2026, from [Link]

  • Byrne, F. P., et al. (2016). Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes. [Link]

  • Pfizer Inc. (2008). Pfizer Solvent Selection Guide. Green Chemistry. [Link]

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to the ¹H NMR Spectrum Analysis of 3-Methyl-1-(2-nitrophenyl)piperazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of pharmaceutical development and organic synthesis, the unambiguous structural confirmation of novel chemical entities is a c...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical development and organic synthesis, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. 3-Methyl-1-(2-nitrophenyl)piperazine hydrochloride is a compound of interest, often serving as a key intermediate in the synthesis of pharmacologically active molecules. Its structure, featuring a chiral center, a substituted aromatic ring, and a piperazine moiety, presents a rich case for spectroscopic analysis.

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of 3-Methyl-1-(2-nitrophenyl)piperazine hydrochloride. We will delve into the theoretical underpinnings of the spectral data, offer a detailed experimental protocol, and present a comparative analysis against other common analytical techniques. This document is designed to serve as a practical resource for scientists who rely on precise structural data to drive their research forward.

Fundamental Principles of ¹H NMR Spectroscopy

¹H NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound.[1] It operates on the principle that atomic nuclei with a quantum mechanical property called "spin" will align in an applied magnetic field. By applying a radiofrequency pulse, these nuclei can be excited to a higher energy state. The frequency at which a specific proton resonates and the time it takes to relax back to its ground state are profoundly influenced by its local electronic environment.

Three key pieces of information are extracted from a ¹H NMR spectrum:

  • Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a proton.[2][3] Protons near electronegative atoms or groups (like nitro groups or aromatic rings) are "deshielded" and appear at a higher chemical shift (downfield).[2][3]

  • Integration: The area under an NMR signal is proportional to the number of protons it represents. This allows for the determination of the relative ratio of different types of protons in the molecule.

  • Spin-Spin Coupling (J): The interaction between non-equivalent protons on adjacent carbons causes signals to split into multiple peaks (multiplets). The "n+1 rule" is a common heuristic where a proton with 'n' neighboring protons will be split into 'n+1' peaks. The coupling constant, J, measured in Hertz (Hz), provides information about the connectivity and dihedral angle between coupled protons.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

The quality of an NMR spectrum is highly dependent on proper sample preparation and instrument parameter selection. For a hydrochloride salt like the title compound, special considerations are necessary.[4]

Objective: To obtain a high-resolution ¹H NMR spectrum of 3-Methyl-1-(2-nitrophenyl)piperazine hydrochloride for structural elucidation.

Materials:

  • 3-Methyl-1-(2-nitrophenyl)piperazine hydrochloride (5-10 mg)

  • Deuterated Dimethyl Sulfoxide (DMSO-d₆)

  • NMR Tube (5 mm)

  • NMR Spectrometer (e.g., 400 MHz or higher)

Step-by-Step Methodology:

  • Sample Weighing: Accurately weigh approximately 5-10 mg of the hydrochloride salt directly into a clean, dry vial.

  • Solvent Selection & Dissolution: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial. DMSO-d₆ is an excellent choice for hydrochloride salts due to its high polarity, which aids in dissolution. It also has a residual solvent peak around 2.50 ppm, which is a useful reference. The acidic N-H protons of the piperazine hydrochloride and the piperazine NH are expected to be observable in DMSO-d₆ and will often appear as broad signals.[5]

  • Sample Transfer: Once fully dissolved (gentle vortexing or sonication may be applied), transfer the solution into a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal from the DMSO-d₆.

    • Shim the magnetic field to achieve a narrow and symmetrical solvent peak, ensuring high resolution.

  • Acquisition:

    • Acquire the ¹H NMR spectrum. Standard acquisition parameters are often sufficient, but for quantitative purposes, ensuring a full relaxation delay (typically 5 times the longest T1 relaxation time) is critical.[6]

    • The American Chemical Society (ACS) guidelines suggest a minimal spectral window of -1 ppm to 9 ppm for ¹H NMR.[7]

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale by setting the residual DMSO peak to 2.50 ppm.

    • Integrate all peaks in the spectrum.

    • Analyze the chemical shifts, coupling constants, and integration values to assign the structure.

¹H NMR Spectrum Analysis of 3-Methyl-1-(2-nitrophenyl)piperazine Hydrochloride

The structure of 3-Methyl-1-(2-nitrophenyl)piperazine hydrochloride contains several distinct proton environments, leading to a complex and informative spectrum.

Diagram 1: Chemical Structure and Proton Labeling A visual representation of the molecule with protons labeled for spectral assignment.

Caption: Structure of 3-Methyl-1-(2-nitrophenyl)piperazine with key protons labeled.

Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)
LabelApprox. δ (ppm)IntegrationMultiplicityAssignment & Rationale
Hd 8.0 - 8.21HddAromatic proton ortho to the NO₂ group. Strongly deshielded by the electron-withdrawing nitro group.
Hb,c 7.6 - 7.82HmAromatic protons meta to the NO₂ group. Complex multiplet due to overlapping signals.
Ha 7.1 - 7.31HtAromatic proton para to the NO₂ group.
Piperazine Protons 3.0 - 4.07HmComplex, overlapping multiplets for the seven protons on the piperazine ring. Protonation of the nitrogens causes a downfield shift compared to the free base.[8] The chiral center at C3 induces diastereotopicity, further complicating the signals.
N-H Protons 9.0 - 11.02Hbr sBroad singlet for the two acidic N-H protons (one from the HCl salt, one from the piperazine NH). The broadness is due to chemical exchange and quadrupole effects from the nitrogen atom.[5]
Hg (CH₃) 1.2 - 1.43HdDoublet for the methyl group protons, coupled to the single proton on the adjacent chiral carbon (C3).
Detailed Interpretation
  • Aromatic Region (7.0 - 8.2 ppm): The four protons on the nitrophenyl ring give rise to distinct signals. The proton ortho to the highly electron-withdrawing nitro group (Hd) is the most deshielded. The other three protons (Ha,b,c) will appear as complex multiplets due to ortho and meta coupling.

  • Piperazine Region (3.0 - 4.0 ppm): This region is the most complex. The presence of a methyl group at the C3 position creates a stereocenter. Consequently, the methylene protons on the piperazine ring (at C2, C5, and C6) become diastereotopic, meaning they are chemically non-equivalent and can couple to each other, leading to intricate splitting patterns. Furthermore, protonation of the piperazine nitrogens in the hydrochloride salt causes a significant downfield shift of all adjacent protons.[8][9]

  • Aliphatic Region (1.2 - 1.4 ppm): The methyl group (Hg) provides a clear signal. It is adjacent to a single proton on the chiral center, and thus appears as a clean doublet, which is a key diagnostic peak for this structure.

  • Exchangeable Protons (9.0 - 11.0 ppm): The two N-H protons are acidic and their chemical shift can be highly variable depending on concentration, temperature, and residual water in the solvent.[5] They typically appear as a broad signal and often do not show coupling to adjacent protons due to rapid exchange. A D₂O exchange experiment (adding a drop of D₂O to the NMR tube) would cause this peak to disappear, confirming its assignment.

Comparative Analysis: ¹H NMR vs. Alternative Techniques

While ¹H NMR is indispensable for structural elucidation, a comprehensive characterization often relies on a suite of analytical techniques. Each method provides orthogonal information, contributing to a complete picture of the molecule's identity, purity, and properties.

Diagram 2: Analytical Workflow for Compound Characterization A workflow showing the synergistic use of multiple analytical techniques.

analytical_workflow cluster_synthesis Synthesis & Purification cluster_primary Primary Structural Elucidation cluster_secondary Detailed Structure & Purity cluster_confirmation Final Confirmation synthesis Synthesized Compound (3-Methyl-1-(2-nitrophenyl)piperazine HCl) nmr_1h 1H NMR (Proton Framework, Connectivity) synthesis->nmr_1h Initial Check nmr_13c 13C NMR (Carbon Skeleton) nmr_1h->nmr_13c ms Mass Spectrometry (Molecular Weight, Formula) nmr_13c->ms nmr_2d 2D NMR (COSY, HSQC) (Confirm Connectivity) ms->nmr_2d If structure is complex or ambiguous hplc HPLC (Purity Assessment, Quantification) ms->hplc confirmation Confirmed Structure & Purity Report nmr_2d->confirmation ea Elemental Analysis (Elemental Composition) hplc->ea For final validation hplc->confirmation ea->confirmation

Caption: A typical workflow for the structural confirmation and purity analysis of a novel compound.

Comparison of Key Analytical Techniques
TechniqueInformation ProvidedStrengthsLimitations
¹H NMR Detailed proton environment, connectivity (J-coupling), relative stereochemistry, quantification (qNMR).Non-destructive, highly reproducible, provides rich structural detail.[1]Can have overlapping signals in complex molecules, lower sensitivity than MS.[1][10]
¹³C NMR Number and type of unique carbon atoms (sp³, sp², sp), chemical environment of the carbon skeleton.Complements ¹H NMR, simpler spectra (often broadband decoupled).[11]Low natural abundance of ¹³C results in low sensitivity and requires longer acquisition times.[11]
Mass Spectrometry (MS) Precise molecular weight, elemental formula (HRMS), fragmentation patterns for structural clues.Extremely high sensitivity, requires a very small amount of sample.Isomeric compounds can be difficult to distinguish, provides limited connectivity information.
HPLC Purity assessment, separation of impurities and isomers, quantification.High precision and accuracy for quantification, widely applicable.Does not provide direct structural information on its own (requires a detector like MS or UV).
2D NMR (e.g., COSY, HSQC) Correlation between nuclei; COSY shows ¹H-¹H coupling, HSQC shows ¹H-¹³C one-bond correlations.Unambiguously resolves connectivity and peak assignments in complex spectra.Requires significantly longer instrument time than 1D NMR.
Elemental Analysis Percentage composition of C, H, N, and other elements.Provides the empirical formula, which validates the molecular formula obtained from HRMS.Requires a relatively pure sample, does not distinguish between isomers.

Conclusion

The ¹H NMR spectrum of 3-Methyl-1-(2-nitrophenyl)piperazine hydrochloride offers a wealth of structural information, from the substitution pattern on the aromatic ring to the stereochemical environment of the piperazine moiety. A thorough analysis of the chemical shifts, integration, and coupling patterns allows for an unambiguous assignment of the proton framework.

While ¹H NMR is a uniquely powerful tool for this purpose, this guide emphasizes its role within a broader, multi-technique analytical workflow. Integrating data from ¹³C NMR, Mass Spectrometry, and HPLC is crucial for a holistic characterization, ensuring not only the correct structural assignment but also the purity and quality required for advanced research and drug development applications. Adherence to established standards for data acquisition and reporting, such as those recommended by IUPAC, ensures the integrity and reproducibility of these critical analytical results.[7][12][13]

References

  • Samuels, E., & Wang, T. (2020). Quantitative 1H NMR analysis of a difficult drug substance and its exo-isomer as hydrochloride salts using alkaline deuterated methanol. Journal of Pharmaceutical and Biomedical Analysis, 187, 113338. Available at: [Link]

  • Davies, A. N., & Lancashire, R. J. (2016). Updating IUPAC spectroscopy recommendations and data standards. Spectroscopy Europe. Available at: [Link]

  • Samuels, E., & Wang, T. (2020). Quantitative 1H NMR analysis of a difficult drug substance and its exo-isomer as hydrochloride salts using alkaline deuterated methanol. Semantic Scholar. Available at: [Link]

  • IUPAC. (1976). Recommendations for the presentation of NMR data for publication in chemical journals—B. Conventions relating to spectra from nuclei other than protons. Pure and Applied Chemistry, 45(3-4), 217-219. Available at: [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry.
  • Harris, R. K., et al. (2008). Further conventions for NMR shielding and chemical shifts (IUPAC Recommendations 2008). Pure and Applied Chemistry, 80(1), 59-84. Available at: [Link]

  • Harris, R. K., Becker, E. D., De Menezes, S. M. C., Goodfellow, R., & Granger, P. (2001). NMR nomenclature. Nuclear spin properties and conventions for chemical shifts (IUPAC Recommendations 2001). Pure and Applied Chemistry, 73(11), 1795-1818. Available at: [Link]

  • Kim, H., et al. (2023). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. Molecules, 28(2), 595. Available at: [Link]

  • ResearchGate. (n.d.). 1 H NMR overlay of IIIM-290 and its salt forms. Retrieved February 24, 2026, from [Link]

  • Avdievich, N. I., & Gmeiner, W. H. (1992). 1H and 13C NMR Studies of Etidocaine Free Base and Hydrochloride Salt. Solvent and Temperature Dependence. Spectroscopy Letters, 25(1), 127-140. Available at: [Link]

  • Markley, J. L., et al. (1998). Recommendations for the presentation of NMR structures of proteins and nucleic acids. Journal of Molecular Biology, 280(5), 933-952. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe. Retrieved February 24, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Methylpiperazine. PubChem Compound Database. Retrieved February 24, 2026, from [Link]

  • PubChemLite. (n.d.). 3-methyl-1-(2-nitrophenyl)piperazine (C11H15N3O2). Retrieved February 24, 2026, from [Link]

  • Chemistry LibreTexts. (2020, May 30). 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. Retrieved February 24, 2026, from [Link]

  • Sinha Roy, A., & Srivastava, M. (2022). Analysis of Small-Molecule Mixtures by Super-Resolved 1H NMR Spectroscopy. The Journal of Physical Chemistry A, 126(48), 9108-9113. Available at: [Link]

  • University of Wisconsin-Madison. (n.d.). 1H NMR chemical shift ppm table. Retrieved February 24, 2026, from [Link]

  • ResearchGate. (n.d.). Quantitative 1H NMR spectroscopy. Retrieved February 24, 2026, from [Link]

  • SpectraBase. (n.d.). 4-Nitrophenol - Optional[1H NMR] - Chemical Shifts. Retrieved February 24, 2026, from [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved February 24, 2026, from [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved February 24, 2026, from [Link]

  • ChemRxiv. (n.d.). Analysis of small molecule mixtures by super-resolved 1H NMR spectroscopy. Retrieved February 24, 2026, from [Link]

  • Chem Help ASAP. (2022, October 7). differences & similarities of 1H & 13C NMR spectroscopy [Video]. YouTube. [Link]

  • Sinha Roy, A., & Srivastava, M. (2023). Unsupervised Analysis of Small Molecule Mixtures by Wavelet-Based Super-Resolved NMR. Molecules, 28(2), 748. Available at: [Link]

  • Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Retrieved February 24, 2026, from [Link]

  • SciSpace. (2016, May 24). 1-(2-nitrophenyl)piperazine: nmr, raman, ftir and dft studies. Retrieved February 24, 2026, from [Link]

Sources

Comparative

Comparative Mass Spectrometric Profiling of 3-Methyl-1-(2-nitrophenyl)piperazine

Isomeric Differentiation and Fragmentation Dynamics Executive Summary & Scientific Context In the analysis of phenylpiperazine derivatives—a structural class common in both pharmaceutical intermediates and designer psych...

Author: BenchChem Technical Support Team. Date: February 2026

Isomeric Differentiation and Fragmentation Dynamics

Executive Summary & Scientific Context

In the analysis of phenylpiperazine derivatives—a structural class common in both pharmaceutical intermediates and designer psychotropics—isomeric differentiation is a critical analytical challenge. This guide focuses on 3-Methyl-1-(2-nitrophenyl)piperazine (3-Me-2-NPP) , specifically distinguishing it from its positional isomers (e.g., the para-nitro analog) and structurally related congeners.

The primary challenge in analyzing 3-Me-2-NPP lies in the "Ortho Effect." The proximity of the nitro group (position 2 on the phenyl ring) to the piperazine nitrogen facilitates unique intramolecular hydrogen transfer mechanisms during electrospray ionization (ESI), resulting in fragmentation pathways distinct from the meta or para isomers.

This guide provides a validated LC-MS/MS workflow and a comparative fragmentation analysis to enable precise identification.

Experimental Protocol: Self-Validating LC-MS/MS Workflow

To ensure reproducibility and data integrity, the following protocol utilizes a "self-validating" approach where specific ion ratios serve as internal quality control checks.

Instrument Platform: Triple Quadrupole (QqQ) or Q-TOF Mass Spectrometer. Ionization: Electrospray Ionization (ESI), Positive Mode.

2.1 Sample Preparation
  • Stock: Dissolve 1 mg 3-Me-2-NPP in 1 mL Methanol (HPLC grade).

  • Working Standard: Dilute to 100 ng/mL in 50:50 Methanol:Water + 0.1% Formic Acid.

  • Validation Check: The presence of the [M+H]+ peak at m/z 222.1 must be >10^5 counts to ensure adequate MS/MS statistics.

2.2 Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Rationale: Acidic mobile phase is mandatory to protonate the piperazine nitrogens (pKa ~9.8), ensuring high sensitivity in ESI(+).

2.3 Mass Spectrometry Parameters
  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V (Optimized to prevent in-source fragmentation of the labile nitro group).

  • Collision Energy (CE): Stepped CE (15, 30, 45 eV) to capture both labile losses and skeletal rearrangements.

Comparative Fragmentation Analysis

The identification of 3-Me-2-NPP relies on distinguishing it from 3-Methyl-1-(4-nitrophenyl)piperazine (3-Me-4-NPP) . While both share a precursor mass of m/z 222.1, their fragmentation is governed by the position of the nitro group.

3.1 The "Ortho Effect" (Diagnostic for 3-Me-2-NPP)

In the 2-nitro isomer (Ortho), the nitro oxygen is spatially close to the hydrogens on the piperazine ring. Upon collisional activation:

  • Mechanism: A hydrogen atom is transferred from the piperazine ring (or N1) to the nitro oxygen.

  • Result: This facilitates the loss of a hydroxyl radical (

    
    , 17 Da) or water (
    
    
    
    , 18 Da).
  • Diagnostic Ion: Appearance of m/z 205 ([M+H-OH]

    
    ) or m/z 204  ([M+H-H2O]
    
    
    
    ).
3.2 The Para-Isomer Behavior (3-Me-4-NPP)

In the 4-nitro isomer, the nitro group is too distant for direct H-transfer.

  • Mechanism: Fragmentation is dominated by direct cleavage of the C-N bond connecting the nitro group or the entire nitro group loss.

  • Result: Loss of radical NO (

    
    , 30 Da) or 
    
    
    
    (46 Da).
  • Diagnostic Ion: Appearance of m/z 192 ([M+H-NO]

    
    ) or m/z 176  ([M+H-NO2]
    
    
    
    ).
3.3 Piperazine Ring Cleavage (Common to both)

Both isomers undergo Retro-Diels-Alder (RDA) type cleavages and C-N bond scissions yielding:

  • m/z 101: The 3-methylpiperazine cation (C5H11N2+).

  • m/z 122: The nitrophenyl cation (C6H4NO2+).

Data Summary: Isomer Comparison Table
Feature3-Methyl-1-(2-nitrophenyl)piperazine (Target)3-Methyl-1-(4-nitrophenyl)piperazine (Alternative)Differentiation Logic
Precursor Ion m/z 222.1m/z 222.1Indistinguishable by MS1.
Primary Loss -17 Da (OH) or -18 Da (H2O) -30 Da (NO) or -46 Da (NO2) Ortho Effect vs. Direct Cleavage.
Key Fragment 1 m/z 205 (High Abundance)m/z 192 (High Abundance)205 is unique to Ortho isomer.
Key Fragment 2 m/z 101 (Methylpiperazine)m/z 101 (Methylpiperazine)Common fragment (confirms substructure).
Retention Time Typically Later EluterTypically Earlier EluterOrtho-nitro can form internal H-bonds, increasing lipophilicity.
Mechanistic Visualization
5.1 Fragmentation Pathway (Ortho-Specific)

The following diagram illustrates the specific "Ortho Effect" pathway that validates the identity of 3-Me-2-NPP.

Fragmentation Parent Precursor Ion [M+H]+ m/z 222 Intermediate Ortho-H Transfer Intermediate Parent->Intermediate Collisional Activation Frag_Pip Methylpiperazine Cation m/z 101 Parent->Frag_Pip C-N Bond Cleavage Frag_Phenyl Nitrophenyl Cation m/z 122 Parent->Frag_Phenyl Charge Retention on Phenyl Frag_OH [M+H - OH]+ m/z 205 (Diagnostic Ortho) Intermediate->Frag_OH Loss of .OH (17 Da) Frag_H2O [M+H - H2O]+ m/z 204 Intermediate->Frag_H2O Loss of H2O (18 Da)

Caption: Ortho-specific fragmentation pathway showing the diagnostic loss of OH/H2O facilitated by nitro-piperazine proximity.

5.2 Isomer Differentiation Decision Tree

Use this logic flow to interpret unknown samples.

DecisionTree Start Unknown Analyte Precursor m/z 222 Check1 Perform MS/MS (CE 20-35 eV) Start->Check1 Decision Observe Loss of 17 Da (OH) (Fragment m/z 205)? Check1->Decision Result_Ortho Identity: 3-Methyl-1-(2-nitrophenyl)piperazine (Ortho Isomer) Decision->Result_Ortho Yes (Major Peak) Check2 Observe Loss of 30/46 Da (Fragment m/z 192/176)? Decision->Check2 No Result_Para Identity: 3-Methyl-1-(4-nitrophenyl)piperazine (Para Isomer) Check2->Result_Para Yes Result_Other Identity: Other Isomer/Analog (Check Retention Time) Check2->Result_Other No

Caption: Logic flow for distinguishing the target ortho-isomer from para-isomers using MS/MS data.

References
  • Zhu, N., et al. (2021).[2] "Mass Fragmentation Characteristics of Piperazine Analogues." Journal of Chinese Mass Spectrometry Society. (Establishes baseline fragmentation for phenylpiperazines).

  • NIST Mass Spectrometry Data Center. (2023). "Ortho Effects in Mass Spectrometry of Nitro-Aromatics." NIST Technical Notes. (Mechanistic grounding for the ortho-effect OH loss).

  • Welz, A., et al. (2021).[3] "Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs." Toxics. (Comparative data on piperazine derivatives).

  • BenchChem Technical Guides. (2025). "Spectroscopic Analysis of Piperazine Compounds." (Reference for NMR/MS correlations in piperazines).

Sources

Validation

A Comparative Guide to the Reactivity of 2-Nitrophenyl vs. 4-Nitrophenyl Piperazine Derivatives in Nucleophilic Aromatic Substitution

This guide provides a comprehensive analysis comparing the reactivity of 2-nitrophenyl and 4-nitrophenyl substrates in nucleophilic aromatic substitution (SNAr) reactions with piperazine. Designed for researchers, chemis...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis comparing the reactivity of 2-nitrophenyl and 4-nitrophenyl substrates in nucleophilic aromatic substitution (SNAr) reactions with piperazine. Designed for researchers, chemists, and drug development professionals, this document delves into the theoretical underpinnings of the reactivity differences and provides a robust experimental framework for their quantitative comparison.

Part 1: Theoretical Framework - The Decisive Role of Nitro Group Positioning

The synthesis of N-aryl piperazines is a cornerstone of medicinal chemistry, frequently accomplished via the Nucleophilic Aromatic Substitution (SNAr) pathway. This reaction's efficiency is critically dependent on the electronic properties of the aromatic ring, specifically the presence and position of strong electron-withdrawing groups (EWGs). The nitro group (–NO2) is a canonical example of a powerful EWG that "activates" an aryl halide towards nucleophilic attack.

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The first and typically rate-determining step is the nucleophilic attack on the carbon atom bearing the leaving group (e.g., a halogen), which breaks the ring's aromaticity to form a high-energy, resonance-stabilized carbanion intermediate known as a Meisenheimer complex[1][2]. The second, faster step involves the elimination of the leaving group, which restores the aromaticity of the ring[1].

The stability of the Meisenheimer complex is the key to the reaction's kinetics. An EWG enhances reactivity by stabilizing this anionic intermediate. The position of the EWG relative to the leaving group is paramount. For the nitro group, placement at the ortho or para position allows for direct delocalization of the negative charge from the ring onto the oxygen atoms of the nitro group through resonance[3][4][5]. This creates a particularly stable resonance contributor and significantly lowers the activation energy of the first step[5].

  • 4-Nitrophenyl (Para) Isomer: The para position allows for optimal delocalization. The negative charge developed at the site of nucleophilic attack can be relayed through the ring's π-system directly to the nitro group, as shown in the resonance structures below. This is a highly effective stabilization pathway.

  • 2-Nitrophenyl (Ortho) Isomer: The ortho position also permits direct resonance stabilization of the negative charge onto the nitro group. However, the proximity of the bulky nitro group to the reaction center can introduce steric hindrance, potentially impeding the approach of the piperazine nucleophile. While the electronic stabilization is strong, this steric factor can sometimes lead to a slightly reduced reaction rate compared to the para isomer.

A nitro group in the meta position, by contrast, cannot directly delocalize the negative charge of the Meisenheimer complex via resonance. It offers only a weaker, inductive electron-withdrawing effect, making meta-nitro substituted aryl halides significantly less reactive in SNAr reactions[4].

Caption: SNAr mechanism for para- and ortho-nitro isomers.

Part 2: Experimental Design for a Head-to-Head Comparison

To empirically validate the theoretical differences in reactivity, a well-controlled kinetic experiment is essential. The following design allows for a direct, quantitative comparison of the reaction rates.

Objective: To monitor the rate of consumption of 1-chloro-2-nitrobenzene and 1-chloro-4-nitrobenzene when reacted with piperazine under identical conditions.

Rationale for Component Selection:

  • Substrates: 1-chloro-4-nitrobenzene and 1-chloro-2-nitrobenzene are chosen as representative para and ortho isomers. Chlorine is a competent leaving group for SNAr reactions.

  • Nucleophile: Piperazine is a common secondary amine used in pharmaceutical synthesis. An excess is used to ensure pseudo-first-order kinetics with respect to the aryl halide and to act as the base for the HCl byproduct. Some studies have shown that a second molecule of the amine can be involved in a rate-limiting proton transfer, making the use of excess amine a synthetically relevant condition[6][7].

  • Solvent: Acetonitrile is a polar, aprotic solvent that effectively solvates the intermediates in SNAr reactions without interfering with the nucleophile. It is also an excellent solvent for analysis by reverse-phase HPLC.

  • Temperature Control: The reaction temperature is maintained at 70 °C to ensure a measurable reaction rate within a practical timeframe. Isothermal conditions are critical for a valid kinetic comparison.

  • Analytical Method: High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for this analysis. It allows for precise and simultaneous quantification of the starting materials and their respective products over time, providing high-quality kinetic data.

Experimental_Workflow cluster_reactions 2. Parallel Reaction Setup prep 1. Preparation - Stock solutions of each reactant - HPLC calibration curves rxn_para Reaction A: 1-Chloro-4-nitrobenzene + Piperazine in ACN prep->rxn_para rxn_ortho Reaction B: 1-Chloro-2-nitrobenzene + Piperazine in ACN prep->rxn_ortho thermostat 3. Execution - Place both reactions in pre-heated block @ 70°C - Start timer and stirring rxn_para->thermostat rxn_ortho->thermostat sampling 4. Kinetic Monitoring - Withdraw aliquots at T = 0, 5, 15, 30, 60, 120 min - Quench immediately with mobile phase thermostat->sampling hplc 5. HPLC Analysis - Inject quenched samples - Quantify reactant and product peaks sampling->hplc analysis 6. Data Processing & Visualization - Calculate % Conversion vs. Time - Plot kinetic profiles - Compare reaction rates hplc->analysis

Caption: Workflow for comparing isomer reactivity.

Part 3: Detailed Experimental Protocol

Materials:

  • 1-Chloro-4-nitrobenzene (Substrate A)

  • 1-Chloro-2-nitrobenzene (Substrate B)

  • Piperazine

  • Acetonitrile (ACN), HPLC Grade

  • Water, HPLC Grade

  • Trifluoroacetic Acid (TFA)

  • Volumetric flasks, pipettes, and autosampler vials

  • Heating block with magnetic stirring capabilities

  • HPLC system with a C18 column and UV detector

Step-by-Step Methodology:

  • Preparation of Stock Solutions:

    • Substrate Stocks (50 mM): Accurately weigh and dissolve the appropriate amount of 1-chloro-4-nitrobenzene and 1-chloro-2-nitrobenzene in separate volumetric flasks with ACN to create 50 mM stock solutions.

    • Piperazine Stock (500 mM): Accurately weigh and dissolve piperazine in ACN in a volumetric flask to create a 500 mM stock solution. (This will result in a 10-fold excess relative to the substrate).

  • Reaction Setup (Perform in parallel for both substrates):

    • In a clean, dry reaction vial equipped with a magnetic stir bar, add 1.0 mL of the 500 mM piperazine stock solution.

    • Place the vial in the heating block pre-heated to 70 °C and allow it to equilibrate for 5 minutes.

    • To initiate the reaction, add 1.0 mL of the 50 mM substrate stock solution (either A or B) to the pre-heated piperazine solution. Start the timer immediately. The final concentrations will be 25 mM substrate and 250 mM piperazine.

  • Sampling and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 60, 90, 120 minutes), withdraw a 50 µL aliquot from the reaction mixture.

    • Immediately quench the aliquot in an HPLC vial containing 950 µL of the initial HPLC mobile phase. This 20-fold dilution effectively stops the reaction.

  • HPLC Analysis:

    • Column: Standard C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: Water with 0.1% TFA.

    • Mobile Phase B: Acetonitrile with 0.1% TFA.

    • Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Procedure: Inject the quenched samples onto the HPLC system. Ensure baseline separation of the starting material and the corresponding N-aryl piperazine product.

Part 4: Data Analysis and Expected Results

The primary output from the HPLC analysis will be the peak areas for the starting aryl chloride and the product at each time point. Using a pre-established calibration curve or by assuming response factors are similar, one can calculate the percentage of aryl chloride remaining or the percent conversion to product.

% Conversion = [Area(Product) / (Area(Product) + Area(Starting Material))] x 100

The results can be tabulated for a clear comparison.

Table 1: Expected % Conversion Data for SNAr Reactions at 70 °C

Time (min)% Conversion (4-Nitrophenyl)% Conversion (2-Nitrophenyl)
000
52510
156028
308550
60>9575
120>9992

Note: These are hypothetical values for illustrative purposes.

Plotting this data will provide a clear visual representation of the reactivity difference. The curve for the 4-nitrophenyl derivative is expected to have a much steeper initial slope and reach completion faster than the 2-nitrophenyl derivative, confirming that the para isomer is significantly more reactive under these conditions.

Conclusion

References

  • YouTube. (2017, May 2). Directing Effect of the Nitro Group in EAS. [Link]

  • Pearson+. (2023, December 20). The nitro group directs electrophilic aromatic substitution to th.... [Link]

  • College of Saint Benedict & Saint John's University. Aromatic Side Chain Reduction: Nitro. [Link]

  • Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]

  • ACS Publications. (2021, October 25). Evidence of Rate Limiting Proton Transfer in an SNAr Aminolysis in Acetonitrile under Synthetically Relevant Conditions. [Link]

  • Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic subs. [Link]

  • Quora. (2018, April 23). Why is the nitro group a metal director in aromatic electrophilic reactions?. [Link]

  • ACS Publications. (2021, October 26). Evidence of Rate Limiting Proton Transfer in an SNAr Aminolysis in Acetonitrile under Synthetically Relevant Conditions. [Link]

  • YouTube. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. [Link]

  • PMC. Concerted Nucleophilic Aromatic Substitutions. [Link]

  • NPTEL Archive. Lecture 15 Aromatic Nucleophilic Substitution. [Link]

  • ResearchGate. (2019, January). Amination of Aromatic Halides and Exploration of the Reactivity Sequence of Aromatic Halides. [Link]

  • PMC. (2022, June 8). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. [Link]

  • Frontiers. (2022, June 8). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. [Link]

  • ResearchGate. (2025, August 9). Mechanism of nucleophilic substitution reactions of 4-(4ˊ-nitro)phenylnitrobenzofurazan ether with aniline in acetonitrile. [Link]

  • Chemistry LibreTexts. (2026, February 17). 3.7: Nucleophilic Aromatic Substitution. [Link]

  • Chemistry Stack Exchange. (2016, February 27). Comparing the reactivity towards aromatic electrophilic substitution reaction. [Link]

  • Organic Chemistry Portal. (2022). General Method for the Amination of Aryl Halides with Primary and Secondary Alkyl Amines via Nickel Photocatalysis. [Link]

  • Organic Chemistry Portal. Arylamine synthesis by amination (arylation). [Link]

  • International Journal of Research and Innovative Technology. (2018). Comparison of ortho and meta-positon of nitrobenzene for aromatic electrophilic substitution reaction. [Link]

  • Filo. (2025, November 10). Effect of Nitro Substituents on Nucleophilic Substitution Reactions. [Link]

  • eScholarship.org. (2024, July 17). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. [Link]

  • RSC Publishing. (1966). The ortho : para ratio in aromatic nucleophilic substitution. [Link]

  • ResearchGate. (2022, April). Comparison of reactivity of different aryl halides. [Link]

  • ResearchGate. (2019, January). SNAr of bromoporphyrin 2 with piperazine (10b) in DMF. [Link]

  • PMC. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. [Link]

  • NIH. (2017, June 26). Concerted Nucleophilic Aromatic Substitution Reactions. [Link]

  • MDPI. (2023, November 27). 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine. [Link]

Sources

Comparative

A Senior Scientist's Guide to the Analytical Validation of Melting Point for 3-Methyl-1-(2-nitrophenyl)piperazine HCl

Abstract The melting point of a crystalline solid is a critical physical constant used to affirm its identity and purity. For active pharmaceutical ingredients (APIs), establishing a narrow, well-defined melting point ra...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The melting point of a crystalline solid is a critical physical constant used to affirm its identity and purity. For active pharmaceutical ingredients (APIs), establishing a narrow, well-defined melting point range is a fundamental quality attribute. This guide provides an in-depth technical framework for the validation of the melting point range for a pure substance, using 3-Methyl-1-(2-nitrophenyl)piperazine HCl as a representative compound. While specific literature data for this exact molecule is sparse[1], this guide establishes a robust, multi-faceted validation strategy by integrating classical capillary methods with modern orthogonal techniques. We will detail the causality behind experimental choices, present comparative data from Differential Scanning Calorimetry (DSC) and High-Performance Liquid Chromatography (HPLC), and provide self-validating protocols grounded in authoritative pharmacopeial standards.

Introduction: The Role of Melting Point in Pharmaceutical Quality

In drug development, the specification is a set of criteria to which a drug substance must conform to be considered acceptable for its intended use.[2][3] The International Council for Harmonisation (ICH) guideline Q6A outlines the universal tests required for new drug substances, which include appearance, identification, assay, and impurities.[4][5][6] Melting point serves as a simple, yet powerful, indicator for both identification and purity.

A pure, crystalline solid typically exhibits a sharp melting point, melting over a narrow range of 0.5–1.5 °C. The presence of even small amounts of impurities disrupts the crystal lattice, resulting in a depression of the freezing point and a broadening of the melting range. This phenomenon, known as melting point depression, provides a qualitative assessment of purity. This guide will demonstrate how to establish and validate a melting point specification for a substance like 3-Methyl-1-(2-nitrophenyl)piperazine HCl by corroborating the observed melting range with quantitative purity data from orthogonal methods.

Primary Method: Capillary Melting Point Determination (per USP <741>)

The most common method for determining melting range is the capillary method, outlined in the United States Pharmacopeia (USP) General Chapter <741>.[7][8][9] This technique involves heating a small, powdered sample in a capillary tube at a controlled rate.

Expert Rationale: The choice of heating rate is critical for accuracy. A rapid ramp rate can cause a lag between the furnace temperature and the actual sample temperature, leading to an artificially high and broad melting range. USP <741> recommends a rate of 1 °C/min near the expected melting point to ensure thermal equilibrium.[10]

Experimental Protocol: USP <741> Class Ia
  • Instrument Calibration: Verify the performance of the melting point apparatus using USP-traceable reference standards (e.g., Caffeine, Vanillin) that bracket the expected melting range of the test article.[10][11]

  • Sample Preparation: Gently crush a small amount of the sample into a fine powder. A non-pulverized sample can lead to inefficient heat transfer and a wider melting range.

  • Capillary Loading: Tap the open end of a standard capillary tube (0.8–1.2 mm internal diameter) into the powdered sample. Pack the sample to a height of 2–4 mm by tapping the closed end on a hard surface or dropping it down a long glass tube.

  • Heating: Place the loaded capillary into the apparatus. Heat the block rapidly to a temperature approximately 10 °C below the expected melting point.

  • Determination: Decrease the heating rate to 1 °C/min. Record the temperature at which the first droplet of liquid appears (Point A) and the temperature at which the last solid particle melts (Point B). The melting range is A to B.

Data Presentation: Hypothetical Batches

To illustrate the method's utility, we present data for two hypothetical batches of 3-Methyl-1-(2-nitrophenyl)piperazine HCl.

Batch IDAppearanceCapillary Melting Range (°C)Observations
PB-26-001 White to off-white crystalline powder210.5 – 211.5 °CSharp melt, clear liquid
PB-25-008 Off-white crystalline powder207.0 – 210.5 °CSintering observed at 206°C, melt is slightly discolored

The sharp, high-temperature melt of batch PB-26-001 is indicative of high purity, while the broader, depressed range of PB-25-008 suggests the presence of impurities.

Workflow for Capillary Melting Point Determination

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_result Result P1 Crush Sample to Fine Powder P2 Load Capillary Tube (2-4 mm height) P1->P2 A2 Insert Capillary P2->A2 A1 Calibrate Instrument with USP Standards A1->A2 A3 Rapid Heat to (T_expected - 10°C) A2->A3 A4 Heat at 1°C/min A3->A4 A5 Record T_start (First Droplet) A4->A5 A6 Record T_end (Last Crystal) A5->A6 R1 Report Melting Range (T_start - T_end) A6->R1

Caption: Workflow for USP <741> Melting Point Analysis.

Orthogonal Method 1: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[12][13] It provides a more quantitative and sensitive assessment of melting than the visual capillary method. DSC can determine the onset temperature, peak melting temperature (T_peak), and the enthalpy of fusion (ΔH_fus), which is proportional to the material's crystallinity.

Expert Rationale: For purity analysis, the van't Hoff law of melting point depression is applied to the DSC thermogram.[14] This model relates the shape of the melting endotherm to the mole fraction of impurities. Modern DSC software can automatically calculate purity for materials that are at least 98% pure and do not decompose upon melting.[15][16]

Experimental Protocol: DSC Purity Analysis
  • Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a high-purity indium standard.

  • Sample Preparation: Accurately weigh 1-3 mg of the sample into a vented aluminum DSC pan. Crimp the pan to ensure good thermal contact.

  • Thermal Program:

    • Equilibrate at 30 °C.

    • Ramp at 10 °C/min to 180 °C (to remove residual solvent/moisture).

    • Hold for 2 minutes.

    • Ramp at 2 °C/min through the melting transition to 230 °C.

  • Data Analysis: Integrate the melting endotherm to determine the onset temperature, peak temperature, and ΔH_fus. If applicable, perform a purity calculation using the instrument's software based on the van't Hoff equation.

Comparative Data: DSC vs. Capillary Method
Batch IDCapillary MP Range (°C)DSC Onset (°C)DSC Peak (°C)DSC Purity (mol%)
PB-26-001 210.5 – 211.5210.8211.999.85%
PB-25-008 207.0 – 210.5207.3209.898.71%

The DSC data corroborates the capillary method results. The purer batch, PB-26-001 , shows a higher onset temperature and a narrower peak, consistent with its higher calculated purity.

Workflow for DSC Purity Analysis

G cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_result Data Processing P1 Accurately Weigh 1-3 mg Sample P2 Seal in Vented Aluminum Pan P1->P2 A2 Load Sample & Ref P2->A2 A1 Calibrate with Indium Standard A1->A2 A3 Run Thermal Program (e.g., 2°C/min ramp) A2->A3 R1 Integrate Endotherm (Onset, Peak, ΔH_fus) A3->R1 R2 Calculate Purity via van't Hoff Model R1->R2

Caption: Workflow for Purity Determination by DSC.

Orthogonal Method 2: Purity by HPLC

While thermal methods are excellent for assessing total eutectic impurities, they cannot identify or quantify specific impurities.[16] High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying the main component from its related substances and degradation products.[17]

Expert Rationale: For a molecule like 3-Methyl-1-(2-nitrophenyl)piperazine HCl, a reversed-phase HPLC method with UV detection is appropriate. The nitrophenyl group provides a strong UV chromophore for sensitive detection.[17] The method must be validated for specificity, linearity, accuracy, and precision to ensure trustworthy results.

Experimental Protocol: Reversed-Phase HPLC
  • Column: C18, 150 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 20% B to 80% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Prep: Dissolve sample in 50:50 Water:Acetonitrile to a concentration of 0.5 mg/mL.

Comparative Purity Data
Batch IDCapillary MP Range (°C)DSC Purity (mol%)HPLC Purity (% Area)
PB-26-001 210.5 – 211.5 °C99.85%99.91%
PB-25-008 207.0 – 210.5 °C98.71%98.65%

The HPLC results show excellent agreement with the DSC purity values, providing a high degree of confidence in the data. The lower purity of PB-25-008 as measured by HPLC directly explains its depressed and broadened melting range.

Data Synthesis and Conclusion

The validation of a melting point range requires a holistic approach. By integrating a classical, compendial method with modern, quantitative techniques, we can build a scientifically sound and defensible specification.

Analytical MethodBatch PB-26-001 (High Purity)Batch PB-25-008 (Lower Purity)Parameter Measured
Capillary Melting Point 210.5 – 211.5 °C207.0 – 210.5 °CPhysical phase transition
DSC 99.85%98.71%Total eutectic impurities
HPLC 99.91%98.65%Specific and total impurities

The data clearly demonstrates the direct relationship between chromatographic purity and thermal behavior. The high-purity batch PB-26-001 exhibits a sharp melting range that is well-corroborated by DSC and HPLC data. The lower purity of batch PB-25-008 is consistently reflected across all three methods.

Relationship Between Purity and Melting Point

G cluster_cause Purity Level cluster_effect Observed Melting Behavior HighPurity High Purity (e.g., >99.8%) SharpMelt Sharp, Narrow Melting Range (e.g., ΔT = 1°C) HighPurity->SharpMelt Leads to Organized Crystal Lattice LowPurity Lower Purity (e.g., <99.0%) BroadMelt Broad, Depressed Melting Range (e.g., ΔT = 3°C) LowPurity->BroadMelt Leads to Disrupted Crystal Lattice

Caption: Correlation between chemical purity and melting range.

Based on this comprehensive analysis of batch PB-26-001 , a justified specification for the melting range of high-purity 3-Methyl-1-(2-nitrophenyl)piperazine HCl could be set at 210.0 – 212.0 °C . This range is narrow, reflects the performance of a high-purity batch, and is validated by orthogonal, quantitative purity data. This integrated strategy ensures that the melting point serves as a reliable control parameter for product quality and consistency.

References

  • BenchChem. A Comparative Guide to HPLC Purity Validation of 1-(2-chloroethyl)piperazine Derivatives.
  • European Medicines Agency. (2000). ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline. Available from: [Link]

  • Teva Pharmaceutical Industries Ltd. (2013). ICH Q6A - Specifications: Test procedures and acceptance criteria. Available from: [Link]

  • Giani, S., & Towers, N. M. (2016). Compliance with amended General Chapter USP <741> Melting Range or Temperature. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 71(6), 337-341. Available from: [Link]

  • Mathkar, S., Kumar, S., Bystol, A., Olawoore, K., Min, D., Markovich, R., & Rustum, A. (2009). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. Journal of Pharmaceutical and Biomedical Analysis, 49(3), 627-631. Available from: [Link]

  • ECA Academy. ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. Available from: [Link]

  • U.S. Pharmacopeia. 〈741〉 Melting Range or Temperature. Available from: [Link]

  • Giani, S., & Towers, N. M. (2019). Compliance with Amended General Chapter USP<741>Melting Range or Temperature. Semantic Scholar. Available from: [Link]

  • Mettler Toledo. Purity Determination of Pharmaceuticals by Thermal Analysis. Available from: [Link]

  • ResearchGate. (2025). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. Available from: [Link]

  • U.S. Pharmacopeial Convention. (2008). General Chapters: <741> MELTING RANGE OR TEMPERATURE. Available from: [Link]

  • Scribd. USP 741 Melting Point or Range. Available from: [Link]

  • Jordi Labs. (2024). 5 Essential Applications of Differential Scanning Calorimetry (DSC Analysis) in Pharmaceuticals. Available from: [Link]

  • ResearchGate. ICH Q6A - Specifications: Test procedures and acceptance criteria for new drug substances and new drug products: Chemical substances. Available from: [Link]

  • ResolveMass Laboratories Inc. (2026). Differential Scanning Calorimetry (DSC) Analysis Principle. Available from: [Link]

  • Scientific Research Publishing. (1999). ICH Topic Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. Chemical Substances. Available from: [Link]

  • PubChemLite. 3-methyl-1-(2-nitrophenyl)piperazine (C11H15N3O2). Available from: [Link]

Sources

Validation

Structural comparison of 3-Methyl-1-(2-nitrophenyl)piperazine vs 1-(2-nitrophenyl)piperazine

[1] Executive Summary This guide provides a technical comparison between 1-(2-nitrophenyl)piperazine (2-NPP) and its methylated analog, 3-Methyl-1-(2-nitrophenyl)piperazine . While both compounds serve as critical pharma...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide provides a technical comparison between 1-(2-nitrophenyl)piperazine (2-NPP) and its methylated analog, 3-Methyl-1-(2-nitrophenyl)piperazine . While both compounds serve as critical pharmacophores in the development of serotonergic modulators (specifically 5-HT1A and alpha-adrenergic ligands), the introduction of a methyl group at the 3-position of the piperazine ring introduces significant physicochemical and pharmacological divergences.

The 3-methyl substitution creates a chiral center, alters the lipophilicity (LogP), and dictates specific synthetic routes due to regioselectivity requirements. This guide details the structural differences, physicochemical data, synthesis protocols, and structure-activity relationships (SAR) relevant to drug discovery professionals.

Structural Analysis & Visualization

The core difference lies in the methylation of the carbon adjacent to the secondary amine (N4) in the piperazine ring. This modification is not merely cosmetic; it introduces chirality and steric bulk that can drastically affect receptor binding modes and metabolic stability.[1]

Chemical Structures[2][3][4][5][6][7][8][9][10][11][12][13]

Structures A 1-(2-nitrophenyl)piperazine (2-NPP) Achiral Less Sterically Hindered B 3-Methyl-1-(2-nitrophenyl)piperazine (3-Me-2-NPP) Chiral Center at C3 Increased Lipophilicity Feature1 Piperazine Ring Feature1->A Feature1->B Feature2 o-Nitroaryl Group Feature2->A Feature2->B Feature3 C3-Methyl Group Feature3->B  Distinguishing Feature

Figure 1: Structural comparison highlighting the C3-methyl differentiation.

Key Structural Implications[9]
  • Chirality: 2-NPP is achiral. 3-Methyl-1-(2-nitrophenyl)piperazine possesses a chiral center at C3.[1] In a biological context, the (R)- and (S)- enantiomers often display distinct binding affinities and intrinsic activities (agonist vs. antagonist) at GPCR targets.

  • Conformational Rigidity: The methyl group restricts the conformational flexibility of the piperazine ring, potentially locking the molecule into a bioactive conformation that favors specific receptor subtypes.

  • Steric Hindrance: The C3-methyl group is proximal to the basic nitrogen (N4).[1] This steric bulk can hinder N-alkylation reactions during further derivatization and may reduce metabolic dealkylation rates in vivo.[1]

Physicochemical Properties Comparison

The addition of a methyl group follows predictable trends in medicinal chemistry, specifically increasing lipophilicity and slightly altering basicity.

Property1-(2-nitrophenyl)piperazine3-Methyl-1-(2-nitrophenyl)piperazineImpact of Methylation
CAS Number 59084-06-9398470-53-6
Molecular Formula C₁₀H₁₃N₃O₂C₁₁H₁₅N₃O₂+ CH₂
Molecular Weight 207.23 g/mol 221.26 g/mol + 14.03 g/mol
LogP (Predicted) ~1.1 - 1.2~1.6 - 1.7Increased Lipophilicity: Improves membrane permeability but may decrease aqueous solubility.[1]
pKa (Basic N4) ~9.0 - 9.5~9.0 - 9.6Minimal Change: The inductive effect of the methyl group is weak; basicity is largely preserved.[1]
H-Bond Donors 11No change.[1]
Stereochemistry None1 Chiral CenterRequires enantioselective synthesis or chiral separation for clinical candidates.[1]

Experimental Synthesis Protocols

The synthesis of these compounds relies on Nucleophilic Aromatic Substitution (SNAr) . However, the synthesis of the methylated variant requires careful consideration of regioselectivity .

Mechanism & Regioselectivity

When reacting 2-methylpiperazine with 1-fluoro-2-nitrobenzene , two products are theoretically possible depending on which nitrogen attacks the aryl fluoride.

  • N1 Attack (Hindered): Yields 1-(2-nitrophenyl)-2-methylpiperazine (Sterically unfavorable).[1]

  • N4 Attack (Unhindered): Yields 1-(2-nitrophenyl)-3-methylpiperazine (Sterically favored).[1]

Experimental evidence confirms that the reaction proceeds preferentially via the less hindered nitrogen (N4), yielding the target 3-methyl isomer.

Synthesis Reagent1 1-Fluoro-2-nitrobenzene (Electrophile) Process SNAr Reaction (K2CO3, DMF/ACN, Reflux) Reagent1->Process Reagent2A Piperazine (Symmetric Nucleophile) Reagent2A->Process Path A Reagent2B 2-Methylpiperazine (Asymmetric Nucleophile) Reagent2B->Process Path B ProductA 1-(2-nitrophenyl)piperazine (Single Product) Process->ProductA Path A Result ProductB 3-Methyl-1-(2-nitrophenyl)piperazine (Major Regioisomer) Process->ProductB Path B Result (Via Unhindered N4 Attack)

Figure 2: Synthetic pathways showing the regioselective formation of the 3-methyl derivative.

Protocol A: Synthesis of 1-(2-nitrophenyl)piperazine
  • Reagents: 1-Fluoro-2-nitrobenzene (1.0 eq), Piperazine (anhydrous, 3.0 eq), Potassium Carbonate (K₂CO₃, 1.5 eq), Acetonitrile (ACN).

  • Setup: Dissolve piperazine in ACN. Add K₂CO₃.

  • Addition: Add 1-fluoro-2-nitrobenzene dropwise at room temperature. The excess piperazine acts as a base and prevents bis-arylation.

  • Reaction: Reflux at 80°C for 4-6 hours. Monitor by TLC (EtOAc/Hexane).[1]

  • Workup: Filter inorganic salts. Evaporate solvent.[1] Dissolve residue in DCM, wash with water to remove excess piperazine.

  • Purification: Recrystallize from Ethanol or convert to HCl salt for storage.

Protocol B: Synthesis of 3-Methyl-1-(2-nitrophenyl)piperazine
  • Reagents: 1-Fluoro-2-nitrobenzene (1.0 eq), 2-Methylpiperazine (1.2 eq), K₂CO₃ (1.5 eq), DMF (Dimethylformamide).[1]

  • Rationale: 2-Methylpiperazine is more expensive than piperazine, so we use closer stoichiometric equivalents. DMF is used to enhance the SNAr rate.

  • Reaction: Heat the mixture to 90-100°C for 8-12 hours.

  • Regiocontrol: The steric hindrance of the methyl group adjacent to N1 directs the electrophile to N4.

  • Workup: Pour into ice water. Extract with Ethyl Acetate.[1][2][3]

  • Purification: Column chromatography is often required to remove trace amounts of the regioisomer (2-methyl-1-(2-nitrophenyl)piperazine) if high purity is needed, though the selectivity is generally >90:10.[1]

Pharmacological & Functional Comparison

In drug discovery, these molecules are rarely the final drug; they are "head groups" linked to other scaffolds (e.g., alkyl chains, heteroocycles) to target serotonin (5-HT) or dopamine (D) receptors.

Structure-Activity Relationship (SAR)[1]
  • 5-HT1A Affinity: Both compounds show affinity for the 5-HT1A receptor.[1][4][5][6] The 2-nitro group mimics the electronic properties of the 2-methoxy group found in way-100635 (a standard antagonist).

  • Effect of 3-Methylation:

    • Selectivity: The 3-methyl group often enhances selectivity for 5-HT receptors over alpha-adrenergic receptors by exploiting specific hydrophobic pockets in the receptor binding site.[1]

    • Metabolic Stability: Methylation at the C3 position hinders oxidative metabolism at this carbon (a common site for CYP450 oxidation in piperazines), potentially extending the half-life of the pharmacophore.

    • Chiral Discrimination: If resolved, the (S)-3-methyl enantiomer typically retains higher affinity for 5-HT transporters and receptors compared to the (R)-isomer in similar arylpiperazine scaffolds.[1]

Comparative Application Table
Application1-(2-nitrophenyl)piperazine3-Methyl-1-(2-nitrophenyl)piperazine
Primary Use General 5-HT/Alpha-adrenergic scaffoldStereoselective probe; Metabolic stability studies
Cost Low (Commodity chemical)Moderate/High (Specialty chemical)
Synthetic Complexity Low (One step, no isomers)Moderate (Regioselectivity & Chirality)
Metabolic Liability Susceptible to ring oxidationC3-Methyl blocks specific oxidation sites

References

  • National Center for Biotechnology Information. (n.d.).[1] PubChem Compound Summary for CID 100949, 1-(2-Nitrophenyl)piperazine. Retrieved from [Link]

  • Martin, G. E., et al. (1989). "Activity of aromatic substituted phenylpiperazines lacking affinity for dopamine binding sites in a preclinical test of antipsychotic efficacy." Journal of Medicinal Chemistry, 32(5), 1052-1056. (Validation of 2-nitrophenylpiperazine activity).
  • Boley, A. J., et al. (2024).[7][8] "Synthesis of monosubstituted piperazine derivatives." Journal of the American Chemical Society, 146, 31114-31123.[7] (General synthesis protocols for substituted piperazines).

Sources

Safety & Regulatory Compliance

Safety

3-Methyl-1-(2-nitrophenyl)piperazine hydrochloride proper disposal procedures

Executive Summary This guide defines the standard operating procedure (SOP) for the disposal of 3-Methyl-1-(2-nitrophenyl)piperazine hydrochloride (MNPP HCl) . As a nitrogen-containing aromatic compound with a hydrochlor...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide defines the standard operating procedure (SOP) for the disposal of 3-Methyl-1-(2-nitrophenyl)piperazine hydrochloride (MNPP HCl) . As a nitrogen-containing aromatic compound with a hydrochloride counter-ion, this substance presents specific challenges regarding acidity, potential sensitization, and environmental persistence.

The Core Directive: Do NOT dispose of this compound via sanitary sewer systems. Despite the water solubility of the HCl salt, the nitro-aromatic moiety requires high-temperature incineration to ensure complete thermal destruction and prevent environmental leaching.

Hazard Identification & Physicochemical Characterization

Before initiating disposal, the waste generator must characterize the material. MNPP HCl is an intermediate often used in the synthesis of antipsychotic pharmaceuticals (e.g., Olanzapine analogs).

Table 1: Physicochemical & Hazard Profile
PropertySpecificationOperational Implication
Chemical Structure Piperazine ring w/ Nitro-aromatic groupPotential sensitizer; Nitro groups require thermal destruction.
Physical State Solid (Crystalline powder, Yellow/Brown)Dust generation is a primary inhalation risk during transfer.
Acidity (pH) Acidic in aqueous solution (pH < 3)Corrosive Risk: Aqueous waste may require pH adjustment prior to containerization to prevent drum corrosion.
Solubility High (Water), Moderate (DMSO/Methanol)Spills can spread rapidly on wet surfaces.
RCRA Status (USA) Not P-Listed or U-ListedRegulated based on characteristics (Corrosivity D002 if liquid) or as "Non-RCRA Regulated Chemical Waste" requiring incineration.

Senior Scientist Insight: The "HCl" designation implies the presence of chloride ions. When incinerating, this generates trace Hydrochloric Acid gas. Therefore, you must label the waste container as "Halogenated Organic" so the disposal facility utilizes a scrubber-equipped incinerator.

Waste Stream Decision Matrix

The following logic flow dictates the handling of MNPP HCl based on its physical state.

DisposalWorkflow Start Waste Generation: MNPP HCl StateCheck Assess Physical State Start->StateCheck SolidWaste Solid / Powder Waste StateCheck->SolidWaste Dry Solid LiquidWaste Liquid / Mother Liquor StateCheck->LiquidWaste Solution Bagging Double Bag (LDPE) Label: 'Toxic Solid' SolidWaste->Bagging SolidContainer Stream A: Solid Organic Waste (Fiber Drum/Pail) Bagging->SolidContainer Incineration High-Temp Incineration (w/ Scrubber) SolidContainer->Incineration pHCheck Check pH LiquidWaste->pHCheck Neutralize Neutralize to pH 6-8 (Use NaHCO3) pHCheck->Neutralize pH < 4 NoDrain CRITICAL: DO NOT POUR DOWN DRAIN pHCheck->NoDrain pH 4-10 Neutralize->NoDrain LiquidContainer Stream B: Halogenated Solvent/Organic (HDPE Carboy) NoDrain->LiquidContainer LiquidContainer->Incineration

Figure 1: Decision matrix for segregating MNPP HCl waste streams to ensure regulatory compliance and safety.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Compound or Contaminated Solids)

Applicability: Expired reagents, spill cleanup debris, contaminated gloves/paper.

  • Segregation: Do not mix with strong oxidizers (e.g., permanganates, nitrates) as the nitro-group on the piperazine ring, while stable, should not be subjected to oxidative stress in a waste drum.

  • Packaging:

    • Place the material in a clear Low-Density Polyethylene (LDPE) bag.

    • Seal with tape or zip-tie.

    • Place the first bag inside a second LDPE bag (Double-bagging) to prevent exterior contamination.

  • Labeling:

    • Label as: "Waste 3-Methyl-1-(2-nitrophenyl)piperazine HCl" .

    • Add Hazard Tags: "Irritant" , "Toxic" .

  • Consolidation: Transfer to the lab's Solid Organic Waste Drum .

Protocol B: Liquid Waste (Reaction Mixtures or Stock Solutions)

Applicability: Aqueous layers, HPLC waste, or dissolved stock.

  • pH Assessment:

    • Dip a pH strip into the waste. Because this is an HCl salt, aqueous solutions will likely be acidic (pH 2–4).

    • Why? Storing highly acidic waste in standard steel drums or even some plastics for long periods can compromise the container integrity.

  • Neutralization (If pH < 4):

    • Slowly add saturated Sodium Bicarbonate (

      
      ) solution.
      
    • Stir gently to prevent foaming (evolution of

      
      ).
      
    • Target pH: 6–8.[1]

  • Containerization:

    • Pour into a High-Density Polyethylene (HDPE) carboy.

    • Crucial: Do not fill >90% capacity to allow for thermal expansion.

  • Classification:

    • Label as "Halogenated Organic Solvent Waste" (due to the Chloride ion and organic structure).

    • NEVER dispose of down the sink. The piperazine core is ecotoxic and difficult for municipal water treatment plants to degrade.

Emergency Contingencies: Spill Cleanup

Scenario: You drop a 5g bottle of MNPP HCl powder on the floor.

  • Evacuate & Ventilate: Clear the immediate area. Dust inhalation is the primary acute risk.

  • PPE Upgrade: Wear nitrile gloves (double gloved), lab coat, and a N95 or P100 particulate respirator .

  • Containment:

    • Cover the powder gently with paper towels dampened with water (or an inert oil if the powder is water-reactive, though MNPP HCl is water-stable).

    • Why? Dampening prevents dust from becoming airborne during sweeping.

  • Collection:

    • Scoop the damp slurry into a wide-mouth jar.

    • Wipe the surface with a mild soap solution.

  • Disposal: Treat all cleanup materials as Solid Waste (Protocol A) .

Regulatory Compliance & Documentation

To maintain "Cradle-to-Grave" tracking as required by EPA RCRA standards:

  • Waste Codes: While MNPP HCl is not explicitly P/U-listed, if the waste solution is acidic (pH < 2), it carries the D002 (Corrosive) code.

  • Manifest Description: "Waste Toxic Solids, Organic, n.o.s. (Nitrophenyl piperazine derivative)."[2][3]

  • Destruction Method: The manifest must request Incineration (Destruction Code H040 or similar) rather than fuel blending, to ensure the nitro group is fully oxidized.

References
  • United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 Code of Federal Regulations (CFR) Part 261 - Identification and Listing of Hazardous Waste.

  • PubChem. Piperazine Hydrochloride Compound Summary (Class Reference). National Library of Medicine.

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[4] 29 CFR 1910.1200.

  • European Chemicals Agency (ECHA). Substance Information: 1-(2-Nitrophenyl)piperazine (Structural Analog Safety Data).

Sources

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